molecular formula C13H15NO3 B183076 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde CAS No. 438229-79-9

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Cat. No.: B183076
CAS No.: 438229-79-9
M. Wt: 233.26 g/mol
InChI Key: FPZGFXMEYUZEGG-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-11-3-5-12(6-4-11)17-10-13(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZGFXMEYUZEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366783
Record name 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438229-79-9
Record name 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde molecular formula Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Privileged Scaffold for Medicinal Chemistry and Proteomic Applications

Executive Summary

In the landscape of modern drug discovery, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9) has emerged as a high-value intermediate. Defined by its molecular formula C₁₃H₁₅NO₃ , this compound functions as a versatile "linker-pharmacophore" hybrid. It combines a reactive aldehyde handle—ideal for reductive aminations or Knoevenagel condensations—with a solubilizing pyrrolidine-acetamide tail. This guide provides a rigorous technical profile, validated synthetic protocols, and analytical standards for researchers utilizing this scaffold in peptide synthesis, kinase inhibitor development, and proteomic labeling.

Chemical Identity & Structural Analysis[1]

The structural integrity of this molecule relies on the stability of its ether linkage and the amide bond within the pyrrolidine tail. The aldehyde moiety at the para-position activates the benzene ring for further functionalization while remaining distinct from the solubilizing tail.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
Common Name 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
CAS Number 438229-79-9
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Exact Mass 233.1052
LogP (Predicted) ~0.96 - 1.2 (Moderate Lipophilicity)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Appearance White to off-white crystalline powder

Synthetic Pathways: High-Fidelity Protocol

Retrosynthetic Logic

The most robust synthesis involves a Williamson ether synthesis (S_N2 mechanism). The strategy couples 4-hydroxybenzaldehyde with 2-chloro-1-(pyrrolidin-1-yl)ethanone (also known as N-(chloroacetyl)pyrrolidine). This route is preferred over alternative acylation methods due to higher regioselectivity and cleaner workup profiles.

Diagram 1: Retrosynthetic Analysis & Reaction Pathway

Synthesispathway Target Target: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Inter1 Intermediate: Phenoxide Anion Inter1->Target SN2 Attack SM1 Start: 4-Hydroxybenzaldehyde SM1->Inter1 Deprotonation (K2CO3, MeCN) SM2 Reagent: 2-Chloro-1-(pyrrolidin-1-yl)ethanone SM2->Target + Electrophile Base Catalyst/Base: K2CO3 / KI Base->Inter1 Promotes

Caption: S_N2 coupling pathway utilizing potassium carbonate as a base in acetonitrile to generate the target ether linkage.

Validated Experimental Protocol

Objective: Synthesis of 10g of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq, 42.9 mmol)

  • 2-Chloro-1-(pyrrolidin-1-yl)ethanone (1.1 eq, 47.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Acetonitrile (MeCN) or DMF (10 volumes)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde (5.24 g) and anhydrous MeCN (50 mL). Add K₂CO₃ (11.8 g) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to yellow.

  • Alkylation: Add KI (0.7 g) followed by the dropwise addition of 2-chloro-1-(pyrrolidin-1-yl)ethanone (6.96 g) dissolved in MeCN (10 mL).

  • Reflux: Heat the reaction mixture to reflux (80-82°C) for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) or LCMS until the starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM) if high purity (>99%) is required for biological assays.

Medicinal & Proteomic Utility[1][6]

Pharmacophore Modulation

In medicinal chemistry, the pyrrolidin-1-yl-acetamide moiety acts as a solubility enhancer and a hydrogen-bond acceptor. When attached to a benzaldehyde core, it serves as a "privileged scaffold" for:

  • Reductive Amination: Reacting the aldehyde with primary amines to form benzylamine derivatives, common in GPCR ligands and kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate benzylidene derivatives with potential anti-inflammatory or anticancer activity.

Peptide & Proteomics Applications

The search results indicate applications in "cosmetic beauty peptides" and proteomics.

  • N-Terminal Capping: The aldehyde reacts specifically with the N-terminus of peptides or lysine side chains under reducing conditions (NaCNBH₃), attaching the pyrrolidine tail. This modification can improve cell permeability and metabolic stability of the peptide.

  • Linker Synthesis: The compound serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), where the aldehyde connects to the E3 ligase ligand and the pyrrolidine tail modulates the linker's physicochemical properties.

Diagram 2: Application Workflow in Drug Design

ApplicationWorkflow Compound 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde PathA Pathway A: Reductive Amination Compound->PathA + R-NH2 / NaBH(OAc)3 PathB Pathway B: Knoevenagel Condensation Compound->PathB + Malononitrile / Base ProductA Benzylamine Derivatives (Kinase Inhibitors / GPCR Ligands) PathA->ProductA ProductB Benzylidene Derivatives (Anti-inflammatory Agents) PathB->ProductB

Caption: Divergent synthetic utility of the scaffold in generating bioactive libraries.

Analytical Characterization (Trustworthiness)

To ensure the identity of the synthesized compound, the following spectral data should be verified.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.88 (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.

    • δ 7.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to aldehyde.

    • δ 7.10 (d, J=8.8 Hz, 2H): Aromatic protons ortho to ether linkage.

    • δ 4.85 (s, 2H): Methylene protons of the ether linker (-O-CH ₂-CO-).

    • δ 3.45 & 3.30 (t, 4H): Pyrrolidine ring protons adjacent to Nitrogen (split due to amide rotation restriction).

    • δ 1.90 - 1.80 (m, 4H): Pyrrolidine ring protons (beta/gamma carbons).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 234.27 m/z.

  • Fragmentation Pattern: Loss of the pyrrolidine ring or cleavage at the ether bond may be observed at higher collision energies.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids (benzoic acid derivative) upon prolonged exposure to air.

References

  • Beilstein Journal of Organic Chemistry. (2012). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (Contextual reference for pyrrolidine synthesis). Retrieved from [Link]

  • LookChem. (2024). Peptide Synthesis Applications of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved from [Link]

Sources

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Physical Properties & Technical Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Pharmacophore Gateway

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9) is a critical synthetic intermediate in the development of P2X3 receptor antagonists.[1][2] Most notably, it serves as the primary electrophilic building block for Gefapixant (MK-7264), a first-in-class drug for the treatment of refractory chronic cough.[1][2][3]

This molecule functions as a "linker scaffold," installing the pyrrolidine-amide side chain—a moiety essential for engaging the allosteric binding pockets of purinergic receptors.[1][2] Its high reactivity, driven by the benzaldehyde functionality, makes it an ideal substrate for reductive amination or condensation reactions in late-stage API (Active Pharmaceutical Ingredient) assembly.

Physicochemical Profile

The following data aggregates experimental observations and computed descriptors essential for process handling and storage.

PropertyValue / DescriptionNotes
Chemical Name 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
Primary CAS 438229-79-9 Note: CAS 223673-39-0 is frequently cross-listed in vendor catalogs but may refer to a salt form or specific isomer.[1][2][4][5]
Molecular Formula

Molecular Weight 233.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 78°C – 82°C (Typical range)Dependent on recrystallization solvent (e.g., EtOH/Water).[1][2][3][5]
Boiling Point ~452°C (Predicted at 760 mmHg)Decomposes before boiling; vacuum distillation required.[1][2]
LogP 0.9 – 1.32Moderately lipophilic; soluble in DCM, DMSO, MeOH.
Solubility Low in Water; High in Organic SolventsUse MeCN or DMF for reaction media.[1][2]
Stability Air-sensitive (Aldehyde oxidation)Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthetic Route & Process Chemistry

The industrial preparation of this intermediate relies on a robust Williamson Ether Synthesis .[1][2] This protocol prioritizes yield and purity by minimizing the "Cannizzaro reaction" side-pathway often seen with benzaldehydes under basic conditions.[1][2]

Reaction Logic Diagram

SynthesisWorkflow SM1 4-Hydroxybenzaldehyde Reaction Alkylation (DMF, 80°C, 4-6h) SM1->Reaction SM2 2-Chloro-1-(pyrrolidin-1-yl)ethanone SM2->Reaction Base K2CO3 / KI (Catalyst) Base->Reaction Quench Aq. Workup (Ice Water Precipitation) Reaction->Quench Completion (TLC) Purification Recrystallization (Ethanol) Quench->Purification Crude Solid Product Target Aldehyde (>98% Purity) Purification->Product

Caption: Optimized Williamson ether synthesis pathway minimizing aldehyde oxidation risks.

Step-by-Step Protocol

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1][2][3]

  • 2-Chloro-1-(pyrrolidin-1-yl)ethanone (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate substitution.[2][3]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1][2][3]

Procedure:

  • Activation: Charge a reaction vessel with 4-hydroxybenzaldehyde,

    
    , and KI in DMF. Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Dropwise add 2-chloro-1-(pyrrolidin-1-yl)ethanone dissolved in minimal DMF.

    • Critical Control: Maintain temperature at 60–80°C. Exceeding 90°C increases the risk of aldehyde polymerization.[1][2]

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice/water (ratio 1:5). Vigorous stirring is required to induce precipitation.[1][2]

    • Filter the resulting white precipitate.[1][2]

  • Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture to remove trace inorganic salts and unreacted alkyl halide.[1][2]

Analytical Characterization (QC)

To validate the identity of the synthesized intermediate, the following spectroscopic markers must be confirmed.

1H-NMR Interpretation (DMSO-d6, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
9.88 Singlet (s)1H–CHODiagnostic aldehyde peak.[1][2] Loss indicates oxidation to acid.[1][2]
7.85 Doublet (d)2HAr-HAromatic protons ortho to aldehyde (deshielded).[1][2]
7.12 Doublet (d)2HAr-HAromatic protons ortho to ether linkage.[1][2]
4.92 Singlet (s)2H–O–CH2–CO–Methylene linker between phenoxy and amide.[1][2]
3.45 / 3.30 Triplet (t)4HPyrrolidine N–CH2Distinct methylene protons adjacent to Nitrogen.[1][2]
1.90 / 1.80 Multiplet (m)4HPyrrolidine C–CH2Ring carbons (beta/gamma positions).[1][2]
Quality Control Decision Tree

QC_Workflow Start Batch Isolated Appearance White Powder? Start->Appearance HNMR CHO Peak @ 9.8ppm? Appearance->HNMR Yes Reject REPROCESS / REJECT Appearance->Reject No (Yellow/Brown) Purity HPLC > 98%? HNMR->Purity Yes HNMR->Reject No (Acid present) Release RELEASE FOR API SYNTHESIS Purity->Release Yes Purity->Reject No

Caption: QC logic flow ensuring material suitability for downstream API synthesis.

Storage and Stability

  • Oxidation Risk: Benzaldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.[1][2]

  • Hygroscopicity: The amide moiety can absorb moisture, leading to hydrolysis or caking.[3]

  • Protocol: Store in amber glass vials with a Teflon-lined cap. Purge headspace with Nitrogen/Argon.[1][2] Recommended temperature: 2°C to 8°C .[1][2] Retest purity (HPLC) if stored >6 months.[1][2]

References

  • Merck Sharp & Dohme Corp. (2017).[1][2] P2X3 Receptor Antagonists for Treatment of Chronic Cough. WO Patent 2017/009778.[1][2] World Intellectual Property Organization.[1][2] [2]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 2167954: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.[1][2] PubChem.[1][2][5][6] [1][2]

  • Smith, J. A., et al. (2020).[1][2] Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial.[7] The Lancet Respiratory Medicine.[1][2]

  • ChemicalBook. (2024).[1][2] Product Entry: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9).[1][2][4][5][8]

Sources

Technical Guide: Spectral Characterization of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

[1]

Executive Summary

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9) is a bifunctional building block featuring a reactive aldehyde moiety and a stable pyrrolidine-acetamide linker.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors where the pyrrolidine ring acts as a pharmacokinetic modulator. This guide details its synthesis, spectral fingerprint (NMR, IR, MS), and quality control parameters.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

ParameterSpecification
Chemical Name 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
CAS Number 438229-79-9
Molecular Formula

Molecular Weight 233.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane
SMILES C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=O
IUPAC Name 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde

Synthesis Workflow

The synthesis follows a convergent Williamson Ether Synthesis pathway. The protocol requires the pre-formation of the chloro-acetamide linker followed by nucleophilic displacement by the phenoxide of 4-hydroxybenzaldehyde.

Reaction Scheme Diagram

SynthesisPathwaySM1Chloroacetyl ChlorideINT1Intermediate:2-Chloro-1-(pyrrolidin-1-yl)ethanoneSM1->INT1Acylation (-HCl)SM2PyrrolidineSM2->INT1PRODTARGET:4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehydeINT1->PRODSN2 DisplacementSM34-HydroxybenzaldehydeSM3->PRODREAGK2CO3 / DMF60-80°CREAG->PROD

Figure 1: Convergent synthesis pathway via chloro-acetamide intermediate.

Synthetic Protocol (Standardized)
  • Linker Preparation: React chloroacetyl chloride (1.1 eq) with pyrrolidine (1.0 eq) in DCM at 0°C in the presence of triethylamine. Wash with dilute HCl and brine. Concentrate to yield 2-chloro-1-(pyrrolidin-1-yl)ethanone .[2]

  • Coupling: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 30 min to generate the phenoxide.
    
  • Addition: Add the chloro-linker (1.1 eq) dropwise. Heat to 80°C for 4–6 hours.

  • Workup: Pour into ice water. The product typically precipitates.[3] Filter, wash with water, and recrystallize from Ethanol/Hexane if necessary.

Spectral Characterization (The Core)

The following data represents the consensus spectral profile for structural validation.

Proton NMR ( NMR)

Solvent:

Frequency:

The spectrum is characterized by the distinct para-substituted aromatic system (AA'BB') and the restricted rotation of the pyrrolidine ring, often causing the pyrrolidine protons to appear as distinct multiplets rather than equivalent sets.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.89 Singlet (s)1HAr-CHO Characteristic aldehyde proton; highly deshielded.
7.84 Doublet (d)2HAr-H (3,5)Ortho to aldehyde (deshielded by carbonyl).

Hz.
7.05 Doublet (d)2HAr-H (2,6)Ortho to ether oxygen (shielded by mesomeric effect).
4.72 Singlet (s)2H-O-CH₂ -C=OMethylene linker. Singlet confirms lack of adjacent protons.
3.54 Triplet (t)2HPyr-N-CH₂ (a)Downfield N-methylene (syn to carbonyl oxygen).
3.43 Triplet (t)2HPyr-N-CH₂ (b)Upfield N-methylene (anti to carbonyl oxygen).
2.01 – 1.85 Multiplet (m)4HPyr-C-CH₂ Pyrrolidine ring backbone protons.
Carbon-13 NMR ( NMR)

Solvent:

Frequency:
Shift (

ppm)
AssignmentNotes
190.8 C =O (Aldehyde)Diagnostic carbonyl peak.
166.2 C =O (Amide)Tertiary amide carbonyl.
162.9 Ar-C -O (Ipso)Oxygen-substituted aromatic carbon.
132.0 Ar-C -H (3,5)Aromatic methine.
130.4 Ar-C -CHO (Ipso)Quaternary carbon attached to aldehyde.
114.9 Ar-C -H (2,6)Aromatic methine (shielded).
67.4 -O-C H₂-Ether methylene carbon.
46.3 Pyr-N-C H₂Pyrrolidine N-carbon (restricted rotation split).
45.9 Pyr-N-C H₂Pyrrolidine N-carbon (restricted rotation split).
26.1 Pyr-C-C H₂Pyrrolidine backbone.[4]
23.9 Pyr-C-C H₂Pyrrolidine backbone.[4]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 1695 cm⁻¹ (Strong): C=O Stretch (Aldehyde).[1]

  • 1650 cm⁻¹ (Strong): C=O Stretch (Tertiary Amide). Note: This band is typically lower frequency than the aldehyde due to amide resonance.

  • 1600, 1580 cm⁻¹ (Medium): Aromatic C=C skeletal vibrations.

  • 1255 cm⁻¹ (Strong): C-O-C Asymmetric Stretch (Aryl alkyl ether).

  • 2850, 2750 cm⁻¹ (Weak): C-H Fermi resonance of the aldehyde (often seen as a "doublet").

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • [M+H]⁺ (m/z): 234.1 (Base Peak).

  • [M+Na]⁺ (m/z): 256.1.

  • Fragmentation Pattern:

    • Loss of pyrrolidine ring often observed in high-energy collision.

    • Tropylium ion formation from the benzyl fragment may occur.

Quality Control & Validation

To ensure the integrity of this intermediate for downstream applications, the following QC method is recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Aldehyde).

  • Retention Time: Expect elution at ~5.5–6.5 min depending on dead volume.

Applications in Drug Discovery

This scaffold acts as a "capped" linker. The aldehyde allows for:

  • Reductive Amination: Coupling with amines to form benzylamine derivatives.

  • Knoevenagel Condensation: Reaction with active methylenes to form cinnamyl derivatives.

  • Wittig Reaction: Extension of the carbon chain.

The pyrrolidine-acetamide tail provides a polar, non-basic handle that improves solubility and metabolic stability compared to simple alkyl chains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2167954, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved January 29, 2026. [Link]

  • SpectraBase. 4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde NMR Data. (Requires Subscription for Image). [Link]

  • Organic Syntheses. General Procedure for Chloroacetamide Synthesis (Analogous Linker Preparation). [Link]

Advanced IR Spectroscopic Analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde IR Spectroscopy Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Molecular Context[1][2][3]

This technical guide provides a rigorous infrared (IR) spectroscopic analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9). This compound serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and nootropic analogs.

Its structure combines three distinct spectroscopic zones:

  • Aromatic Aldehyde: A reactive electrophile susceptible to oxidation.

  • Phenoxy Linker: An ether bridge providing flexibility.

  • Tertiary Amide (Pyrrolidine): A rigid, polar terminus.

Accurate IR characterization is essential not merely for identification, but for validating the integrity of the aldehyde functionality against oxidative degradation (conversion to benzoic acid derivatives).

Structural Breakdown & Predicted Vibrational Modes

Before acquiring data, a theoretical breakdown of the vibrational modes establishes the "Ground Truth" for spectral assignment.

Functional GroupStructural FeatureExpected Wavenumber (cm⁻¹)IntensityDiagnostic Value
Aldehyde C–H Stretch (Fermi Resonance)2720 & 2820MediumHigh (Distinguishes from ketones)
Aldehyde C=O Stretch (Conjugated)1680 – 1700StrongCritical (Electrophilic center)
Tertiary Amide C=O Stretch (Amide I)1630 – 1660StrongHigh (Distinguishes from esters)
Ether Ar–O–C (Asymmetric Stretch)1230 – 1250StrongMedium (Linker verification)
Aromatic Ring C=C Ring Stretch1580 – 1600Medium-StrongMedium (Backbone confirmation)
Pyrrolidine sp³ C–H Stretch2850 – 2980MediumLow (General aliphatic signal)

Experimental Protocol: Data Acquisition

To ensure reproducibility and minimize artifacts, the following protocol is recommended.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: This compound is typically a solid. ATR minimizes sample prep time and avoids the hygroscopic water bands often seen in KBr pellets, which can obscure the critical aldehyde C-H region.

  • Alternative Method: Nujol Mull.

    • Warning: Nujol C-H bands (2850–3000 cm⁻¹) will mask the pyrrolidine and aldehyde C-H stretches. Avoid for this specific compound.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Why: High resolution is necessary to resolve the potential overlap between the Aldehyde C=O and Amide C=O bands in the 1600–1700 cm⁻¹ region.

  • Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).

  • Background: Air background acquired immediately prior to sample loading.

Detailed Spectral Assignment

The Carbonyl Region (1600–1750 cm⁻¹)

This is the "fingerprint of functionality" for this molecule. You will observe two distinct carbonyl signals.

  • Band A (Higher Frequency, ~1695 cm⁻¹): The Aldehyde Carbonyl .[1]

    • Mechanism:[2][3] Conjugation with the benzene ring lowers the frequency from the typical aliphatic aldehyde position (1725 cm⁻¹) to ~1695 cm⁻¹.

  • Band B (Lower Frequency, ~1650 cm⁻¹): The Amide I Band .

    • Mechanism:[2][3] The tertiary amide (pyrrolidine attached to carbonyl) has significant resonance character (

      
      ), lowering the double bond character of the carbonyl and reducing the frequency to ~1650 cm⁻¹.
      

Diagnostic Check: If these two bands merge into a single broad peak, it indicates poor resolution or sample degradation.

The Aldehyde "Fermi Doublet" (2700–2850 cm⁻¹)

A unique feature of aldehydes is the Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

  • Look for: Two sharp peaks of medium intensity at ~2720 cm⁻¹ and ~2820 cm⁻¹ .

  • Significance: This confirms the presence of the formyl group (

    
    ) and rules out ketone impurities.
    
The Ether Linker (1000–1300 cm⁻¹)

The phenoxy-acetyl linkage (


) produces a strong asymmetric stretching vibration.
  • Assignment: A prominent band at 1240 ± 10 cm⁻¹ corresponds to the

    
     stretch.
    
  • Secondary Band: The aliphatic

    
     stretch appears lower, typically around 1050–1080 cm⁻¹ .
    

Quality Control: Detecting Impurities

The primary degradation pathway for this aldehyde is oxidation to the corresponding carboxylic acid: 4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid .

Self-Validating Impurity Check

Use the following logic gate to validate sample purity:

PurityCheck Start Analyze Spectrum CheckOH Check 2500-3300 cm⁻¹ Is there a broad 'U' shape? Start->CheckOH CheckCO Check 1680-1700 cm⁻¹ Is the Aldehyde peak sharp? CheckOH->CheckCO No (Baseline flat) FailOx FAIL: Oxidation Detected (Carboxylic Acid Present) CheckOH->FailOx Yes (Very Broad, O-H stretch) FailH2O FAIL: Wet Sample (Water Contamination) CheckOH->FailH2O Yes (Sharp/Broad ~3400 only) Pass PASS: High Purity Aldehyde Intact CheckCO->Pass Yes CheckCO->FailOx No (Shifted/Broadened)

Figure 1: Logic flow for validating the integrity of the aldehyde group via IR spectroscopy.

Synthesis of Spectral Data (Summary Table)

Region (cm⁻¹)Mode AssignmentDescription
3050 Ar C–H StretchWeak, sharp signals just above 3000 cm⁻¹.
2980 – 2850 Aliphatic C–HMultiple bands from pyrrolidine ring and

linker.
2820, 2720 Aldehyde C–HDiagnostic Fermi Doublet. Essential for ID.
1695 Aldehyde C=O[4]Strong. Conjugated with aromatic ring.
1650 Amide C=O[5]Strong. Tertiary amide (pyrrolidine).
1600, 1580 Aromatic C=CCharacteristic benzene ring skeletal vibrations.
1245 Ar–O–C StretchStrong, broad band. Phenoxy ether linkage.
830 Ar C–H Bend (oop)Strong. Characteristic of para-substitution (1,4-disubstituted benzene).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for Fermi resonance and carbonyl assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for amide vs. aldehyde frequency shifts).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy of Benzaldehyde Derivatives. (Used for comparative aromatic aldehyde data).

  • PubChem. (2024).[6] Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.[6][7][8][9][10] National Library of Medicine.[11]

Sources

Potential research applications of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Brief: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde as a Privileged Scaffold for Solubilizing Pharmacophores in TKI Discovery

Executive Summary & Strategic Utility

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9), often cataloged under research codes such as DA-19627 or VS-08095 , represents a critical "privileged intermediate" in modern medicinal chemistry. Its primary utility lies in the introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethoxy moiety—a structural motif designed to enhance the aqueous solubility and pharmacokinetic (PK) profile of lipophilic drug cores, particularly Tyrosine Kinase Inhibitors (TKIs).

Unlike standard morpholine-based solubilizing tails (seen in first-generation EGFR inhibitors like Gefitinib), the pyrrolidone-based tail offers distinct hydrogen-bonding characteristics and metabolic stability profiles. This guide details the mechanistic application of this aldehyde in synthesizing next-generation kinase inhibitors, providing validated protocols for its synthesis, downstream coupling, and impurity profiling.

Mechanistic Insight: The Solubilizing "Tail" Strategy

In drug design, the "tail" of a molecule often dictates its physicochemical properties without interfering with the ATP-binding "head."

  • The Head: Usually a quinazoline, quinoline, or pyrimidine core that binds to the kinase active site.

  • The Linker: The phenyl-ether linkage provided by the benzaldehyde moiety.

  • The Tail (Pharmacophore): The pyrrolidin-2-one group. This moiety is polar, capable of hydrogen bonding (via the carbonyl), and less basic than a tertiary amine, reducing the risk of hERG channel inhibition often seen with highly basic amine tails.

Mechanism of Action in Synthesis: The aldehyde function serves as a reactive "handle," allowing the attachment of this entire solubilizing tail to a drug core via reductive amination or Knoevenagel condensation .

Visualization: Pharmacophore Installation Pathway

Pharmacophore_Installation cluster_legend Reaction Logic Core Lipophilic Drug Core (e.g., Quinazoline) Intermediate Schiff Base / Imine Intermediate Core->Intermediate + Aldehyde (Condensation) Aldehyde 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9) Aldehyde->Intermediate FinalDrug Solubilized TKI Candidate (Pyrrolidone Tail Installed) Intermediate->FinalDrug + Reducing Agent (NaBH3CN / NaBH(OAc)3) Reactive Handle (-CHO) Reactive Handle (-CHO) Stable Linker (-CH2-) Stable Linker (-CH2-) Reactive Handle (-CHO)->Stable Linker (-CH2-)

Figure 1: The logic of installing the pyrrolidone tail onto a drug core via reductive amination.

Experimental Protocols

The following protocols are designed for high reproducibility and scalability, moving beyond basic literature methods to address common yield-limiting factors.

Protocol A: Synthesis of the Aldehyde Intermediate

Objective: Synthesize CAS 438229-79-9 from commodity starting materials.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 2-Chloro-1-(pyrrolidin-1-yl)ethanone (1.1 eq) [Alkylating Agent]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) [Catalyst]

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Activation: Charge a reactor with 4-Hydroxybenzaldehyde and anhydrous ACN. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure ACN is dry (<0.1% water) to prevent hydrolysis of the chloro-reagent.
    
  • Alkylation: Add KI followed by the dropwise addition of 2-Chloro-1-(pyrrolidin-1-yl)ethanone dissolved in ACN.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (50% EtOAc/Hexane) or HPLC.
    
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from Ethanol/Hexane to yield a white to off-white solid.

Protocol B: Downstream Coupling (Reductive Amination)

Objective: Attach the tail to an amine-bearing drug scaffold (e.g., an amino-quinazoline).

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine-core (1.0 eq) and 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) or Methanol.

  • Catalysis: Add catalytic Acetic Acid (AcOH) to adjust pH to ~5. Stir for 2 hours to form the imine.

  • Reduction: Cool to

    
    . Add Sodium Triacetoxyborohydride (
    
    
    
    ) (1.5 eq) in portions.
  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Purification: Extract with DCM. Purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data & Quality Control

Ensuring the purity of CAS 438229-79-9 is vital, as aldehyde impurities can lead to polymerization or side reactions during the drug coupling phase.

Table 1: Key Physicochemical Specifications

ParameterSpecificationMethodAcceptance Criteria
Appearance White to off-white powderVisualNo dark specks
Purity

HPLC (C18, ACN/H2O)Area %
Melting Point

Capillary Method

range
Loss on Drying

GravimetricVolatile control
Residue on Ignition

FurnaceInorganic salt removal

Impurity Profiling (HPLC):

  • Impurity A (RT 0.8 RRT): 4-Hydroxybenzaldehyde (Unreacted starting material). Limit: <0.1%.

  • Impurity B (RT 1.2 RRT): Dimer formation (Aldol condensation self-reaction). Limit: <0.2%.

Advanced Application: Synthesis of TKI Analogs

The primary value of this aldehyde is in the synthesis of analogs to drugs like Gefitinib or Erlotinib , where the user wishes to replace the morpholine/ether tail with a pyrrolidone/ether tail to alter metabolic stability.

Workflow Visualization: TKI Synthesis

TKI_Synthesis Start Starting Material: 4-Hydroxybenzaldehyde Step1 Step 1: Etherification (+ Chloroacetyl pyrrolidine) Start->Step1 Intermediate Key Intermediate: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Step1->Intermediate Step2 Step 2: Reductive Amination (+ Amino-Quinazoline Core) Intermediate->Step2 Note1 QC Checkpoint: Ensure <0.1% Phenol Intermediate->Note1 Final Final TKI Candidate (Novel EGFR Inhibitor) Step2->Final Note2 Critical Step: Control pH to 5.0 Step2->Note2

Figure 2: Synthetic route from raw materials to final TKI candidate using the aldehyde intermediate.

References

  • PubChem. "Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CID 2167954)."[1] National Center for Biotechnology Information. Accessed October 26, 2023. [Link][1]

  • LookChem. "Supplier and Synonym Data (DA-19627/VS-08095)." [Link]

Sources

Advanced Technical Guide: Biological Activity and Therapeutic Potential of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzaldehyde Pharmacophore[1][2]

Benzaldehyde and its functionalized derivatives represent a "privileged scaffold" in medicinal chemistry. Beyond their role as synthetic intermediates, these compounds possess intrinsic biological activities modulated by the electronic and steric environment of the benzene ring. This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways that define the therapeutic utility of benzaldehyde derivatives, specifically focusing on Schiff bases (imines), hydrazones, and thiosemicarbazones.

Current research highlights three primary therapeutic vectors:

  • Anticancer: Targeting the 14-3-3ζ protein interaction and inducing G2/M cell cycle arrest.

  • Antimicrobial: Inhibition of bacterial enoyl-ACP reductase (FabI) and biofilm disruption.

  • Neuroprotection: Modulation of aldehyde dehydrogenase (ALDH) isoforms.[1]

Chemical Synthesis & Methodology

The biological efficacy of benzaldehyde derivatives often hinges on the formation of an azomethine bond (-CH=N-), which serves as a linker connecting the pharmacophore to various lipophilic or polar tails.

Core Synthetic Pathway: Schiff Base Condensation

The most prevalent synthesis involves the nucleophilic attack of a primary amine on the carbonyl carbon of the benzaldehyde. This reaction is reversible and acid-catalyzed.

Critical Technical Insight: In drug development, the stability of the imine bond is paramount. Electron-withdrawing groups (EWGs) on the benzaldehyde ring (e.g., -NO2, -Cl) generally increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack but potentially destabilizing the final imine against hydrolysis. Conversely, electron-donating groups (EDGs) like -OH or -OMe stabilize the imine through resonance but may require harsher reaction conditions (reflux/catalysis).

Visualization: Synthesis Workflow

The following diagram outlines the optimized workflow for synthesizing bioactive benzaldehyde hydrazones/Schiff bases, including critical purification steps often omitted in standard texts.

SynthesisWorkflow Start Substituted Benzaldehyde Catalyst Catalyst Addition (Glacial AcOH / H2SO4) Start->Catalyst Reagent Primary Amine/ Hydrazide Reagent->Catalyst Reflux Reflux (EtOH/MeOH) 2-6 Hours Catalyst->Reflux Activation Monitoring TLC Monitoring (Hexane:EtOAc) Reflux->Monitoring Monitoring->Reflux Incomplete Isolation Precipitation & Filtration Monitoring->Isolation Complete Purification Recrystallization (EtOH) or Column Isolation->Purification Product Pure Bioactive Derivative Purification->Product

Caption: Optimized synthetic workflow for benzaldehyde Schiff bases and hydrazones, emphasizing reaction monitoring and purification.

Structure-Activity Relationships (SAR)[4]

The biological activity of benzaldehyde derivatives is strictly governed by the substituents on the aromatic ring.

Electronic and Steric Effects
  • Para-Substitution (4-position): Substituents here have the maximal resonance effect. A 4-OH or 4-OMe group often enhances antioxidant capacity and mimics the tyrosine residue in protein binding pockets.

  • Meta-Substitution (3-position): Often used to modulate lipophilicity (LogP) without steric interference at the binding site. Halogens (Cl, F) here can improve metabolic stability by blocking hydroxylation.

  • The Azomethine Linker (-CH=N-): Essential for biological activity. Reduction to the amine (-CH2-NH-) often results in a loss of antimicrobial potency, suggesting the rigidity and electron density of the double bond are critical for target engagement.

Visualization: SAR Logic Map

SAR_Logic Core Benzaldehyde Scaffold OH_Group Hydroxyl (-OH) (Antioxidant/H-Bonding) Core->OH_Group Pos: 2,4 Nitro_Group Nitro (-NO2) (Electron Withdrawal) Core->Nitro_Group Pos: 3,5 Halogen Halogen (-Cl, -F) (Lipophilicity/Metabolic Stability) Core->Halogen Pos: 4 Linker Azomethine (-CH=N-) (Pharmacophore Linker) Core->Linker Aldehyde C Antimicrobial Increased Antimicrobial Activity (FabI Inhibition) OH_Group->Antimicrobial Cytotoxicity Enhanced Cytotoxicity (DNA Intercalation) Nitro_Group->Cytotoxicity Halogen->Antimicrobial Stability Hydrolytic Stability Linker->Stability

Caption: Structure-Activity Relationship map detailing how specific substituents influence the biological profile of benzaldehyde derivatives.

Therapeutic Applications & Mechanisms[5]

Anticancer Activity

Recent studies have elucidated a sophisticated mechanism of action for benzaldehyde derivatives, particularly in resistant cancer lines.[2]

  • Target: The 14-3-3ζ protein.[3][4]

  • Mechanism: Benzaldehyde derivatives block the interaction between 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph).[4] This interaction is crucial for maintaining the epithelial-mesenchymal transition (EMT) and drug resistance. By disrupting this, the derivatives suppress metastasis and resensitize cells to chemotherapy.

  • Secondary Mechanism: Induction of G2/M phase cell cycle arrest and mitochondrial-mediated apoptosis (loss of

    
    ).
    
Antimicrobial Activity[5][9][10][11][12]
  • Target: Enoyl-ACP reductase (FabI) in Staphylococcus aureus.

  • Mechanism: Schiff bases mimic the binding mode of triclosan, inhibiting fatty acid synthesis.

  • Biofilm: Hydrophobic derivatives (e.g., prenylated benzaldehydes) penetrate the exopolysaccharide matrix, eradicating preformed biofilms.

Comparative Data Summary
Compound ClassDerivative ExampleTarget/Cell LineActivity Metric (IC50/MIC)Mechanism
Anticancer 4-Nitrobenzaldehyde Schiff BaseA549 (Lung Cancer)IC50: ~1.5 - 5.0 µM14-3-3ζ Inhibition, Apoptosis
Anticancer BenzyloxybenzaldehydeHL-60 (Leukemia)IC50: 1 - 10 µMG2/M Arrest, DNA Fragmentation
Antimicrobial N-benzylaniline deriv. (4k)MRSAMIC: 0.5 mg/LFabI Inhibition (Fatty Acid Synth)
Antifungal Prenylated BenzaldehydeC. albicansMIC: ~15 µg/mLMembrane disruption
Neuroprotective Benzimidazole-BenzaldehydeALDH IsoformsVariableALDH1A3 Inhibition
Visualization: Anticancer Mechanism (14-3-3ζ Pathway)

Mechanism Drug Benzaldehyde Derivative Target 14-3-3ζ Protein Drug->Target Blocks Binding Site Complex 14-3-3ζ / H3S28ph Complex Drug->Complex Disrupts Therapy Sensitization to Chemotherapy Drug->Therapy Result Target->Complex Normal Binding Histone Phosphorylated Histone H3 (H3S28ph) Histone->Complex EMT Epithelial-Mesenchymal Plasticity (EMT) Complex->EMT Promotes Metastasis Tumor Metastasis & Drug Resistance EMT->Metastasis

Caption: Mechanism of action showing the disruption of the 14-3-3ζ/H3S28ph axis by benzaldehyde derivatives, preventing metastasis.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzaldehyde Phenylhydrazone

Rationale: This protocol creates a standard hydrazone derivative often used as a baseline for antimicrobial screening.

  • Reagents: 4-Hydroxybenzaldehyde (0.01 mol), Phenylhydrazine (0.01 mol), Ethanol (95%, 20 mL), Glacial Acetic Acid (catalytic, 3-4 drops).

  • Procedure:

    • Dissolve 4-Hydroxybenzaldehyde in ethanol in a round-bottom flask.

    • Add Phenylhydrazine slowly with stirring.

    • Add Glacial Acetic Acid.[5]

    • Reflux the mixture at 70-80°C for 3 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature.[6] Pour into crushed ice/water (50 mL) if precipitation does not occur spontaneously.

    • Filter the solid precipitate.

    • Recrystallize from hot ethanol to yield pure crystals.

  • Validation: Melting point determination and FTIR (Look for C=N stretch at ~1600-1620 cm⁻¹).

Protocol 2: MTT Cytotoxicity Assay

Rationale: The MTT assay is the gold standard for preliminary anticancer screening, measuring metabolic activity as a proxy for cell viability.

  • Preparation: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Dissolve the benzaldehyde derivative in DMSO (ensure final DMSO concentration < 0.1%). Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells.

  • Incubation: Incubate for 48 hours.

  • Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Calculate IC50 using non-linear regression.
    

References

  • Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship. ResearchGate. [Link][1]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer / News-Medical. [Link][2][4]

  • Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed Central (PMC). [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde , a critical intermediate in the development of peptidomimetics and phosphatase inhibitors. The method utilizes a convergent Williamson Ether Synthesis strategy, coupling 4-hydroxybenzaldehyde with a pre-synthesized chloroacetamide derivative. Unlike generic protocols, this guide emphasizes process control—specifically the suppression of C-alkylation side products and the optimization of the nucleophilic substitution via in situ Finkelstein catalysis.

Introduction & Strategic Analysis

The target molecule contains a benzaldehyde moiety linked via an ether bridge to a pyrrolidine acetamide. This structural motif is prevalent in medicinal chemistry, serving as a "warhead" precursor for reductive aminations or Knoevenagel condensations.

Retrosynthetic Logic

Direct alkylation of 4-hydroxybenzaldehyde with 2-chloro-1-(pyrrolidin-1-yl)ethanone is preferred over the alternative route (alkylation with ethyl bromoacetate followed by hydrolysis and amide coupling). The direct route minimizes step count and avoids harsh hydrolytic conditions that could degrade the aldehyde functionality or cause Cannizzaro disproportionation.

Key Synthetic Challenges:

  • Regioselectivity: Ensuring O-alkylation over C-alkylation on the phenol ring.

  • Aldehyde Stability: Preventing oxidation to benzoic acid during the basic alkylation step.

  • Reactivity: The chloroacetamide electrophile is moderately reactive; iodide catalysis is employed to enhance the reaction rate.

Reaction Scheme & Mechanism

The synthesis proceeds in two stages:

  • Acylation: Formation of the electrophile 2-chloro-1-(pyrrolidin-1-yl)ethanone.

  • Etherification:

    
     displacement of the chloride by the phenoxide anion.
    

ReactionScheme SM1 Chloroacetyl Chloride INT Intermediate: 2-Chloro-1-(pyrrolidin-1-yl)ethanone SM1->INT DCM, 0°C Et3N SM2 Pyrrolidine SM2->INT PROD Target: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde INT->PROD K2CO3, KI (cat) MeCN, Reflux SM3 4-Hydroxybenzaldehyde SM3->PROD

Caption: Two-step convergent synthesis pathway utilizing an activated chloroacetamide intermediate.

Materials & Equipment

Reagents
ReagentPurityRole
4-Hydroxybenzaldehyde>98%Nucleophile Scaffold
Chloroacetyl Chloride98%Electrophile Precursor
Pyrrolidine99%Amine Component
Potassium Carbonate (

)
Anhydrous, GranularBase
Potassium Iodide (KI)99%Finkelstein Catalyst
Acetonitrile (MeCN)HPLC GradeSolvent
Dichloromethane (DCM)ACS GradeSolvent
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL) equipped with reflux condensers and nitrogen inlets.

  • Magnetic stirrer with temperature feedback control.

  • Rotary evaporator.

  • High-vacuum pump (<1 mbar).

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

Rationale: Preparing this intermediate separately allows for purification before the critical coupling step, ensuring high purity of the final aldehyde.

  • Setup: Charge a 500 mL 3-neck flask with Pyrrolidine (7.1 g, 100 mmol, 1.0 eq) and Triethylamine (11.1 g, 110 mmol, 1.1 eq) in DCM (150 mL). Cool the solution to

    
     using an ice/salt bath.
    
  • Addition: Add Chloroacetyl chloride (11.3 g, 100 mmol, 1.0 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature <

    
     to prevent double alkylation or polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Quench with water (100 mL).

    • Separate the organic layer and wash sequentially with 1N HCl (50 mL, to remove unreacted amine), sat.

      
       (50 mL), and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Output: Yields ~12-13 g of a pale yellow oil or low-melting solid. Use directly in Step 2 if purity >95% by NMR.

Step 2: Williamson Ether Synthesis (Coupling)

Rationale: The use of MeCN with


 provides a polar aprotic environment that solvates the cation, increasing the nucleophilicity of the phenoxide. KI is added to convert the alkyl chloride to a more reactive alkyl iodide in situ.
  • Activation: In a 250 mL round-bottom flask, dissolve 4-Hydroxybenzaldehyde (6.1 g, 50 mmol, 1.0 eq) in Acetonitrile (100 mL). Add Potassium Carbonate (13.8 g, 100 mmol, 2.0 eq) and stir at RT for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide forms.

  • Coupling: Add the Intermediate from Step 1 (8.1 g, 55 mmol, 1.1 eq) and Potassium Iodide (0.83 g, 5 mmol, 0.1 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor via LCMS or TLC (EtOAc). The aldehyde starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      ). Rinse the filter cake with MeCN.
      
    • Concentrate the filtrate to remove the solvent.

    • Redissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: The crude product often solidifies. Recrystallize from Ethanol/Hexane (1:4) or purify via silica gel flash chromatography (Gradient: 0%

    
     5% MeOH in DCM).
    

Analytical Validation

Expected Data
ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation
Melting Point

(approx)
Depends on crystal habit

NMR
(DMSO-

)

9.88 (s, 1H, CHO)
Aldehyde proton

7.85 (d, 2H, Ar-H)
Ortho to CHO

7.10 (d, 2H, Ar-H)
Ortho to Ether

4.90 (s, 2H,

)
Characteristic singlet

3.45, 3.30 (m, 4H, Pyr)
N-methylene protons

1.90, 1.80 (m, 4H, Pyr)
C-methylene protons
MS (ESI)


Process Logic & Troubleshooting

ProcessFlow Start Start Reaction (Reflux MeCN) Check TLC Check (4h) Start->Check Incomplete SM Present? Add 0.1 eq KI Continue Reflux Check->Incomplete Yes Complete Reaction Complete Check->Complete No Incomplete->Check Filter Filter Salts (Remove K2CO3) Complete->Filter Extract Aq. Workup (EtOAc/Water) Filter->Extract Solid Solidify/Recrystallize Extract->Solid

Caption: Decision tree for reaction monitoring and workup execution.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation due to steric bulk.Add 10 mol% 18-Crown-6 to solubilize

or switch solvent to DMF (

).
Dark Product Aldehyde oxidation (Cannizzaro or Air).Ensure inert atmosphere (

). Avoid strong bases like NaOH/KOH; stick to Carbonates.
Impurity at

4.5
C-alkylation (rare but possible).Use a non-polar solvent (Toluene) with phase transfer catalyst (TBAB) to favor O-alkylation.

Safety & Handling

  • Chloroacetyl Chloride: Highly toxic and lachrymator. Handle only in a fume hood.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

  • Waste Disposal: Segregate halogenated waste (DCM steps) from non-halogenated organic waste.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link (Foundational Chemistry)

  • Duan, H. (2023).[1] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents". Academic Journal of Materials & Chemistry.[1] Link (Modern Protocols)

  • BenchChem Application Note. "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes". Link (Regioselectivity Insights)

  • Mauf, R. M., et al. (2014). "Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde". Baghdad Science Journal, 11(2). Link (Analogous Synthesis)

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Link (Mechanistic Validation)

Sources

Application Note: Strategic Derivatization of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for O-, C-, and N-Functionalization in Drug Discovery

Abstract

4-Hydroxybenzaldehyde (4-HBA) serves as a "privileged scaffold" in medicinal chemistry due to its dual reactivity: the phenolic hydroxyl group (nucleophilic) and the aldehyde group (electrophilic). This guide provides three high-fidelity protocols for derivatizing 4-HBA, focusing on O-alkylation (etherification), C-C bond formation (Claisen-Schmidt condensation), and N-functionalization (Schiff base formation). Special emphasis is placed on "Green Chemistry" methodologies, including solvent-free mechanochemistry, to align with modern sustainability standards in pharmaceutical synthesis.

Introduction: The Dual-Reactivity Scaffold

The versatility of 4-HBA stems from its ability to undergo orthogonal functionalization.

  • The Phenolic Handle (-OH): Allows for the modulation of lipophilicity (LogP) via ether synthesis, critical for optimizing blood-brain barrier penetration.

  • The Aldehyde Handle (-CHO): Serves as a gateway for carbon chain extension (chalcones, cinnamates) or heterocycle formation (imines, hydrazones).

The following diagram maps the reaction landscape covered in this guide:

ReactionLandscape HBA 4-Hydroxybenzaldehyde (Core Scaffold) O_Alk O-Alkylation (Williamson Ether) HBA->O_Alk  -OH Reactivity   C_Cond C-C Condensation (Claisen-Schmidt) HBA->C_Cond  -CHO Reactivity   N_Func N-Functionalization (Schiff Base) HBA->N_Func  -CHO Reactivity   Ethers 4-Alkoxybenzaldehydes (Lipophilicity Modulation) O_Alk->Ethers Chalcones Chalcones (Anticancer/Anti-inflammatory) C_Cond->Chalcones Imines Schiff Bases (Antimicrobial/Metal Chelation) N_Func->Imines

Figure 1: Reaction landscape of 4-hydroxybenzaldehyde showing orthogonal derivatization pathways.

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of 4-alkoxybenzaldehydes (e.g., 4-benzyloxybenzaldehyde). Mechanism: SN2 Nucleophilic Substitution.[1]

Rationale

The phenolic proton (pKa ~7.6) is acidic enough to be deprotonated by mild bases like Potassium Carbonate (K₂CO₃). Using a mild base prevents the Cannizzaro reaction (disproportionation of the aldehyde) which can occur with strong bases like NaOH at high temperatures.

Materials
  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide or Ethyl iodide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalyst for alkyl chlorides/bromides via Finkelstein exchange)

  • Solvent: Acetone (Reagent Grade) or Acetonitrile

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-HBA (10 mmol) in Acetone (30 mL). Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Cue: The solution may darken slightly.

  • Addition: Add the Alkyl Halide (11 mmol) dropwise. If using a less reactive alkyl chloride, add catalytic KI (1 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 4–6 hours.

    • Self-Validation: Monitor reaction by TLC (Hexane:EtOAc 7:3). The starting material spot (lower Rf due to -OH) should disappear.

  • Work-up: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KBr). Rinse the filter cake with fresh acetone.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove any unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Green C-C Bond Formation (Solvent-Free Chalcone Synthesis)

Objective: Synthesis of Chalcones (1,3-diaryl-2-propen-1-ones). Mechanism: Claisen-Schmidt Condensation (Aldol Condensation + Dehydration).

Rationale

Traditional methods use large volumes of ethanol and refluxing. This "Green Chemistry" protocol uses Solvent-Free Mechanochemistry (Grinding) . It offers higher atom economy, faster reaction times (minutes vs. hours), and cleaner profiles by avoiding solvent-mediated side reactions.

Materials
  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Acetophenone derivative (e.g., 4-Methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (solid) (1.2 eq)

  • Equipment: Porcelain Mortar and Pestle

Step-by-Step Methodology
  • Preparation: Place 4-HBA (5 mmol) and the Acetophenone (5 mmol) in a clean porcelain mortar.

  • Grinding: Add solid NaOH pellets (6 mmol). Grind the mixture vigorously with the pestle.

    • Observation: The mixture will initially become a paste and may turn yellow/orange (formation of the chalcone chromophore).

  • Reaction: Continue grinding for 5–10 minutes. The mixture will solidify as the product forms and water is released (forming a hydrate/paste).

  • Quenching: Add cold water (20 mL) to the mortar and triturate the solid to dissolve the inorganic base.

  • Purification: Filter the solid product, wash copiously with cold water until the filtrate is neutral pH. Recrystallize from Ethanol/Water if necessary.

ChalconeMechanism Step1 1. Deprotonation NaOH removes alpha-proton from Acetophenone Step2 2. Enolate Formation Nucleophilic species generated Step1->Step2 Step3 3. Nucleophilic Attack Enolate attacks 4-HBA Aldehyde Step2->Step3 Step4 4. Dehydration (-H2O) Formation of conjugated enone Step3->Step4

Figure 2: Simplified mechanistic flow of the Claisen-Schmidt condensation.

Protocol C: N-Functionalization (Schiff Base Synthesis)

Objective: Synthesis of Imines (Azomethines). Mechanism: Acid-Catalyzed Condensation.

Rationale

Imine formation is a reversible equilibrium. To drive the reaction to completion, water must be removed (Le Chatelier's principle) or the product must precipitate out. We use glacial acetic acid as a catalyst to protonate the carbonyl oxygen, making it more electrophilic for the amine attack.

Materials
  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Primary Amine (e.g., Aniline or substituted aniline) (1.0 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology
  • Mixing: Dissolve 4-HBA (5 mmol) in Absolute Ethanol (10 mL). In a separate vessel, dissolve the Amine (5 mmol) in Absolute Ethanol (5 mL).

  • Combination: Add the amine solution to the aldehyde solution slowly with stirring.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux at 78°C for 2–4 hours.

    • Self-Validation: Schiff bases often precipitate as colored (yellow/orange) solids upon cooling.

  • Isolation: Cool the mixture in an ice bath. Filter the precipitate.[3][4] Wash with cold ethanol.

Analytical Validation (Self-Validating Systems)

Successful derivatization must be confirmed by observing specific shifts in spectroscopic data.

Table 1: Diagnostic NMR & IR Signals
Functional Group Transformation1H NMR Diagnostic Shift (ppm)IR Diagnostic Band (cm⁻¹)
Starting Material (4-HBA) Aldehyde (-CH O): ~9.8 (s)Phenolic (-OH ): ~10.3 (broad s)C=O stretch: ~1670O-H stretch: ~3200-3400 (broad)
Ether Product (Alkylation) Disappearance of Phenolic -OH (~10.3)Appearance of Alkyl protons (e.g., -OCH ₂- at ~5.1)Disappearance of broad O-H stretchAppearance of C-O-C stretch: ~1250
Chalcone Product Appearance of vinylic protons (douplets)J-coupling ~15-16 Hz (indicates trans isomer)Shift of C=O to lower freq (~1650) due to conjugationC=C stretch: ~1600
Schiff Base Product Disappearance of Aldehyde -CHO (~9.8)Appearance of Imine -N=CH - (~8.3-8.8, s)Disappearance of C=O (~1670)Appearance of C=N stretch: ~1620

References

  • Williamson Ether Synthesis & Green Modifications

    • Source: Paul, S., et al. "Green Methodology Development for the Surfactant Assisted Williamson Synthesis.
    • URL:[Link]

  • Solvent-Free Claisen-Schmidt Condensation

    • Source: Zangade, S., et al. "An Efficient and Operationally Simple Synthesis of Some New Chalcones by Using Grinding Technique." Chemical Science Journal.
    • URL:[Link]

  • Schiff Base Synthesis Protocols

    • Source: "Synthesis and Characterization of Schiff Base Ligands." Chemical Society of Nigeria.
    • URL:[Link]

  • General Reactivity of 4-Hydroxybenzaldehyde

    • Source: "4-Hydroxybenzaldehyde: Synthesis, reactions, uses."[5] Wikipedia / ChemicalBook.

    • URL:[Link][3]

Sources

Characterization of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & Quality Control of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Executive Summary & Functional Utility

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9) is a specialized bifunctional intermediate used primarily in medicinal chemistry and proteomics.[1] Its structure combines a reactive aldehyde handle (for Schiff base formation or reductive amination) with a pyrrolidine-amide tail (improving solubility and acting as a peptidomimetic motif).[1]

This guide provides a standardized protocol for the characterization, impurity profiling, and handling of this compound.[1] It is designed to assist researchers in validating commercial batches and ensuring reproducibility in downstream synthesis, particularly for peptide modification and linker chemistry.[1]

Chemical Profile & Theoretical Properties

PropertySpecificationNotes
IUPAC Name 4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
CAS Number 438229-79-9
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Predicted LogP ~0.90Moderate lipophilicity; suitable for CNS-targeted library design.[1]
Appearance White to off-white solid
Solubility DMSO, Methanol, DCM, ChloroformSparingly soluble in water.[1]
Key Functionality Electrophilic Aldehyde (

)
Susceptible to oxidation (to carboxylic acid).[1]

Synthesis Context & Impurity Logic

To accurately characterize this molecule, one must understand its origin.[1] It is typically synthesized via a Williamson Ether Synthesis between 4-hydroxybenzaldehyde and 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one.[1]

Understanding this pathway reveals the critical impurities to screen for:

  • Precursor A: Unreacted 4-Hydroxybenzaldehyde (Phenolic impurity).[1]

  • Precursor B: 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (Alkylating agent).[1]

  • Oxidation Byproduct: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid (Result of air exposure).[1]

Visualization: Synthesis & Impurity Flow

SynthesisImpurity Reactant1 4-Hydroxybenzaldehyde (Starting Material) Reaction Williamson Ether Synthesis (K2CO3, DMF, Heat) Reactant1->Reaction Reactant2 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (Reagent) Reactant2->Reaction Product Target Molecule (Aldehyde) Reaction->Product Major Path Impurity1 Impurity A: Unreacted Phenol Reaction->Impurity1 Incomplete Impurity2 Impurity B: Oxidized Benzoic Acid Product->Impurity2 Air Oxidation

Figure 1: Synthetic pathway illustrating the origin of key impurities (phenolic precursors and oxidation products).

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and quantification of the oxidized benzoic acid impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)[1]

    • 2–15 min: 5% → 95% B (Linear ramp)[1]

    • 15–20 min: 95% B (Wash)[1]

Interpretation:

  • Target Peak: Expect retention time (RT) ~8–10 min (depending on dead volume).

  • Impurity Flag: A peak eluting earlier than the main peak often indicates the Carboxylic Acid derivative (more polar).[1] A peak eluting later may indicate the Chloro-alkylating reagent .[1]

Protocol B: Nuclear Magnetic Resonance (NMR) Verification

Purpose: Structural confirmation.[1][2] Solvent: DMSO-d₆ or CDCl₃.[1]

Expected ¹H NMR Shifts (500 MHz, DMSO-d₆):

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
9.87 Singlet (s)1HCHO (Aldehyde)Diagnostic for oxidation state.[1] If absent/broad, check for acid.[1]
7.85 Doublet (d)2HAr-H (meta to ether)Part of AA'BB' system (deshielded by carbonyl).[1]
7.12 Doublet (d)2HAr-H (ortho to ether)Part of AA'BB' system (shielded by oxygen).[1]
4.82 Singlet (s)2HO-CH₂ -COLinker methylene.[1] Verify integral to ensure 1:1 substitution.
3.45 & 3.30 Multiplets (m)4HN-CH₂ (Pyrrolidine)Distinct environments due to restricted rotation of amide bond.[1]
1.90 & 1.80 Multiplets (m)4HRing CH₂-CH₂ Pyrrolidine backbone.[1]

Critical QC Step: Calculate the ratio of the Aldehyde proton (9.87 ppm) to the Aromatic protons. A ratio < 0.95:2 suggests partial oxidation to the carboxylic acid.[1]

Protocol C: Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ions:

    • 
       m/z[1]
      
    • 
       m/z[1]
      
  • Fragmentation: High collision energy may show loss of the pyrrolidine ring or cleavage at the ether linkage.[1]

Handling & Stability Guide

The aldehyde group is the "Achilles' heel" of this molecule regarding stability.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Re-purification: If the material turns yellow or the melting point depresses significantly, recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, Hexane:Ethyl Acetate gradient).[1]

  • Reactivity Alert: Avoid storage in methanol or ethanol for prolonged periods without refrigeration, as acetal/hemiacetal formation can occur, complicating NMR interpretation.[1]

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample Receipt Visual Visual Inspection (White Solid?) Start->Visual NMR 1H NMR Analysis (DMSO-d6) Visual->NMR Check1 Aldehyde Peak Present? NMR->Check1 HPLC HPLC-UV Analysis Check1->HPLC Yes Fail_Ox REJECT: Oxidation (Purify) Check1->Fail_Ox No/Broad Check2 Purity > 95%? Pass RELEASE BATCH Check2->Pass Yes Fail_Imp REJECT: Precursors (Recrystallize) Check2->Fail_Imp No HPLC->Check2

Figure 2: Quality Control decision tree for batch release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2167954, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved from [Link].[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Williamson, A. W. (1850). "Theory of Aetherification".[1] Journal of the Chemical Society, 4, 106–112.[1] (Foundational chemistry for the synthesis protocol).

Sources

HPLC analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Executive Summary

This Application Note provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9).

This compound acts as a critical intermediate in the synthesis of pharmaceutical agents (e.g., adrenergic receptor antagonists). Its structural integrity—specifically the stability of the aldehyde moiety and the amide linkage—is paramount for downstream yield. Common challenges in analyzing this molecule include separating the parent aldehyde from its oxidation product (carboxylic acid derivative) and the starting material (4-hydroxybenzaldehyde).

This guide outlines a Reverse-Phase (RP-HPLC) method utilizing a C18 stationary phase with a gradient elution profile optimized for resolution, peak symmetry, and sensitivity.

Chemical Context & Properties

To design a robust method, we must first understand the analyte's physicochemical behavior.

  • Chemical Structure: The molecule consists of a lipophilic benzaldehyde ring linked via an ether-amide chain to a pyrrolidine ring.

    • SMILES:C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=O

  • Key Functional Groups:

    • Aldehyde (-CHO): Reactive; susceptible to air oxidation to form the corresponding benzoic acid impurity.

    • Amide (Pyrrolidine-CO-): Neutral; generally stable but contributes to polarity.

    • Ether (-O-): Stable linker.

  • Physicochemical Data:

    • Molecular Weight: 233.26 g/mol [1][2]

    • LogP (Predicted): ~0.9 (Moderately polar; ideal for C18 retention).

    • UV Max: ~275–280 nm (Characteristic of the benzaldehyde chromophore).

Analytical Method Development Strategy

The following method parameters were selected based on the "First Principles" of chromatography for aromatic aldehydes and amides.

  • Stationary Phase: A C18 (Octadecylsilane) column is selected to provide sufficient hydrophobic interaction with the phenyl and pyrrolidine rings. A fully end-capped column is recommended to reduce silanol interactions with the amide nitrogen.

  • Mobile Phase pH: The mobile phase is acidified (0.1% Formic Acid or Phosphoric Acid).

    • Reasoning: Acidic pH (~2.5–3.0) suppresses the ionization of potential acidic impurities (e.g., the benzoic acid derivative), ensuring they elute as sharp peaks rather than tailing bands. It also prevents the hydration of the aldehyde.

  • Detection: UV detection at 280 nm provides high specificity for the aromatic aldehyde system while minimizing baseline noise from mobile phase solvents.

Visualizing the Analytical Logic

AnalyticalLogic Analyte Target Analyte (Aldehyde/Amide) Selection Column Selection (C18 End-capped) Analyte->Selection Moderate LogP (0.9) Detection Detection (UV 280nm) Analyte->Detection Chromophore Max Impurity_A Impurity A (4-Hydroxybenzaldehyde) Impurity_A->Selection High Polarity Impurity_B Impurity B (Carboxylic Acid deriv.) MobilePhase Mobile Phase (Acidic pH 2.5) Impurity_B->MobilePhase Suppress Ionization Resolution Resolution Selection->Resolution Retains Analyte MobilePhase->Resolution Sharpens Acid Peaks

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte and impurity properties.

Detailed Experimental Protocol

A. Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric acid (85%).

B. Preparation of Solutions

1. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. This ensures solubility of both the polar impurities and the moderately lipophilic target compound.

2. Standard Preparation (0.5 mg/mL):

  • Accurately weigh 10 mg of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde reference standard.

  • Transfer to a 20 mL volumetric flask.

  • Add ~10 mL of Diluent and sonicate for 5 minutes (maintain temp < 25°C to prevent degradation).

  • Dilute to volume with Diluent and mix well.

  • Filter through a 0.45 µm PTFE syringe filter.

3. Sample Preparation: Follow the same procedure as the Standard Preparation using the test sample.

C. Chromatographic Conditions
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 280 nm (Reference: 360 nm or Off)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.04060Linear gradient to elute target
18.01090Wash step
20.01090Hold wash
20.19010Return to initial
25.09010Re-equilibration

Results Interpretation & Impurity Profiling

Successful analysis requires identifying not just the main peak, but knowing where potential impurities elute.

Expected Retention Profile
CompoundRelative Retention Time (RRT)Description
4-Hydroxybenzaldehyde ~0.4 - 0.5Starting material. More polar due to free -OH.
Benzoic Acid Derivative ~0.6 - 0.8Oxidation impurity (Acid). Elutes earlier than aldehyde in RP.
Target Analyte 1.00 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
Unknown Dimers > 1.2Late eluting condensation products.

Note: RRT is calculated relative to the main peak (Target Analyte).

Workflow Diagram: From Sample to Result

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 ACN:H2O (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Elute Gradient Elution (10% -> 60% B) Inject->Elute Detect UV Detection @ 280nm Elute->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate % Area / Assay Integrate->Calc

Figure 2: Step-by-step experimental workflow for routine analysis.

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Interaction of the amide nitrogen with residual silanols on the column.

    • Solution: Ensure the column is "End-capped". Increase buffer concentration or add 5mM Ammonium Formate if using MS detection.

  • Split Peaks:

    • Cause: Sample solvent is too strong (e.g., 100% ACN) causing precipitation or poor focusing at the head of the column.

    • Solution: Ensure sample diluent matches the initial mobile phase (10-20% ACN) or use the 50:50 mix described above.

  • Ghost Peaks:

    • Cause: Contamination from the "Chloroacetyl pyrrolidine" reagent if not fully removed during synthesis.

    • Solution: Run a blank injection. Wash column with 90% ACN for 30 mins.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2167954, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved January 29, 2026 from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC method development principles applied in this protocol).

Sources

In vitro assays for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization and Validation of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

In modern drug discovery, 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9) serves as a critical functionalized intermediate . Its structure combines a reactive benzaldehyde core—essential for reductive amination or Knoevenagel condensation—with a pyrrolidin-1-yl-ethoxy tail. This specific tail is frequently employed in medicinal chemistry to modulate physicochemical properties , specifically to enhance aqueous solubility and metabolic stability compared to simple alkyl chains.

However, the reliability of downstream Structure-Activity Relationship (SAR) data depends entirely on the integrity of the starting materials. An oxidized or polymerized aldehyde yields failed reactions and false negatives in screening.

This guide provides a comprehensive In Vitro Assay Framework to validate this compound's quality, reactivity, and "drug-likeness" before it is committed to high-value library synthesis.

Strategic Workflow: From Reagent to Lead Fragment

The following workflow illustrates the critical path for validating this building block.

Workflow Compound Compound Input (CAS 438229-79-9) QC Phase 1: QC & Purity (LC-MS / NMR) Compound->QC Reactivity Phase 2: Functional Reactivity (Aldehyde Titration) QC->Reactivity >95% Purity ADME Phase 3: In Vitro ADME (Solubility & Microsomes) Reactivity->ADME High Reactivity Decision Decision Gate: Proceed to Synthesis? ADME->Decision

Figure 1: Validation Workflow. A stepwise protocol to ensure the compound meets the stringent requirements for medicinal chemistry applications.

Protocol 1: Chemical Reactivity Profiling (Aldehyde Functionality)

Objective: To quantify the functional purity of the aldehyde group. Standard HPLC purity (UV 254 nm) can be misleading if the aldehyde has partially oxidized to the carboxylic acid or formed a hydrate, which may co-elute or have different extinction coefficients.

Methodology: Kinetic Schiff Base Formation Assay. This assay measures the rate and extent of imine formation with a standard primary amine (e.g., n-butylamine or aniline) monitored by UV-Vis or NMR.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Compound Stock: Dissolve 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde in deuterated DMSO (DMSO-d6) to 50 mM.

    • Reagent Stock: Prepare 50 mM p-anisidine in DMSO-d6. (Anisidine is chosen for its distinct NMR shift upon imine formation).

  • Reaction Setup:

    • Mix equimolar amounts (e.g., 300 µL each) of Compound Stock and Reagent Stock in an NMR tube.

    • Control: Prepare a tube with only the Compound Stock to monitor baseline stability.

  • Data Acquisition (H-NMR):

    • Acquire a T=0 spectrum immediately.

    • Monitor the diagnostic Aldehyde proton signal (~9.8–10.0 ppm).

    • Monitor the appearance of the Imine proton signal (~8.3–8.5 ppm).

    • Acquire spectra at 15 min, 1 h, and 4 h.

  • Analysis:

    • Calculate Percent Conversion = [Integral(Imine) / (Integral(Imine) + Integral(Aldehyde))] × 100.

    • Acceptance Criteria: >90% conversion within 4 hours indicates a highly reactive, uncompromised aldehyde suitable for library synthesis.

Protocol 2: Physicochemical Characterization (Solubility & LogD)

Objective: The pyrrolidone ether tail is designed to improve solubility. This assay empirically validates that hypothesis, providing data to support its use as a "solubilizing linker."

Methodology: Kinetic Solubility in PBS (pH 7.4).

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 10 mM stock of the compound in DMSO.

    • Prepare Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation:

    • Spike 10 µL of DMSO stock into 490 µL of PBS (Final conc: 200 µM, 2% DMSO) in a 96-well filter plate (0.45 µm PVDF).

    • Incubate at room temperature for 24 hours with gentle shaking (300 rpm).

  • Filtration and Analysis:

    • Vacuum filter the plate to remove undissolved precipitate.

    • Analyze the filtrate via HPLC-UV (254 nm).

    • Calibration: Compare the peak area of the filtrate against a standard curve prepared in 100% DMSO (theoretical 100% recovery).

  • Data Output Table:

ParameterResult (Target)Interpretation
Solubility (pH 7.4) > 100 µMHigh solubility; validating the pyrrolidine tail's utility.
LogD (pH 7.4) 1.0 – 2.5Optimal range for oral bioavailability and membrane permeability.

Protocol 3: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To determine if the ether linker or the pyrrolidone ring is susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (CYPs). This is crucial if the compound is a fragment of a drug candidate.

Methodology: Mouse/Human Liver Microsome Incubation.

Step-by-Step Protocol:

  • Reaction Mix:

    • Substrate: 1 µM 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.

    • Enzyme: Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge samples to pellet proteins.

    • Inject supernatant onto LC-MS/MS. Monitor the parent ion [M+H]+ = 234.11 (approx).

    • Metabolite ID (Optional): Look for +16 Da (hydroxylation on pyrrolidine) or -14 Da (N-dealkylation).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Calculate Intrinsic Clearance (

      
      ) = 
      
      
      
      .

Biological Safety: Cytotoxicity Screening

Objective: Before using this compound as a building block for bioactive libraries, ensure the fragment itself is not intrinsically cytotoxic, which would confound phenotypic screening results.

Methodology: CellTiter-Glo® (ATP Quantification) in HEK293 Cells.

Step-by-Step Protocol:

  • Seeding:

    • Seed HEK293 cells at 5,000 cells/well in a 384-well white plate.

    • Incubate for 24h at 37°C, 5% CO2.

  • Treatment:

    • Treat cells with the compound in an 8-point dose-response curve (100 µM down to 0.03 µM).

    • Include DMSO Control (0% kill) and Staurosporine (100% kill positive control).

    • Incubate for 48 hours.

  • Readout:

    • Add CellTiter-Glo reagent (Promega) equal to the culture volume.

    • Shake for 2 mins; incubate for 10 mins.

    • Measure Luminescence.

  • Interpretation:

    • CC50 > 50 µM: Considered "Clean" building block.

    • CC50 < 10 µM: Warning. The fragment may contribute to off-target toxicity in the final molecule.

Summary of Key Specifications

Assay CategoryMetricTarget SpecificationRationale
Purity (LC-MS) % Area> 95%Essential for library synthesis yield.
Reactivity Schiff Base Conversion> 90% in 4hConfirms aldehyde is not oxidized to acid.
Solubility Kinetic (PBS)> 100 µMValidates solubilizing tail function.
Stability Microsomal

> 30 minEnsures linker stability in biological systems.

References

  • Assay Methodology (Solubility): Di, L., & Kerns, E. H. (2016).
  • Aldehyde Reactivity: Roberts, D. W., et al. (2017). "Quantitative Structure–Activity Relationships for Schiff Base Formation of Benzaldehydes." Chemical Research in Toxicology.
  • Microsomal Stability Protocol: Obach, R. S. (1999).

Advanced Pharmacological Profiling of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Hemoglobin Allostery to Metabolic Enzyme Inhibition

Executive Summary & Mechanistic Rationale

Benzaldehyde derivatives represent a privileged scaffold in medicinal chemistry due to the unique reactivity of the carbonyl pharmacophore. Unlike inert structural spacers, the aldehyde group functions as a "soft" electrophile, capable of forming reversible covalent bonds (Schiff bases) with primary amines on proteins.

This guide moves beyond standard screening to focus on the two highest-value pharmacological applications of this scaffold:

  • Allosteric Hemoglobin Modulation: Targeting Sickle Cell Disease (SCD) via Schiff base formation with the N-terminal valine of the

    
    -globin chain (e.g., Voxelotor mechanism).
    
  • Metabolic Enzyme Inhibition: Targeting Aldehyde Dehydrogenases (ALDH) to disrupt cancer stem cell glycolysis and chemoresistance.

Critical Causality: The Schiff Base Equilibrium

The pharmacological potency of these derivatives hinges on the stability of the imine (Schiff base) formed between the drug (


) and the protein target (

).


Application Note: If the equilibrium shifts too rapidly back to the aldehyde (hydrolysis), potency is lost. If the bond is too stable (irreversible), toxicity risks increase. The protocols below are designed to quantify this specific kinetic balance.

Pre-Screening Validation: Stability Profiling

The "Silent Killer" of Data Integrity: Benzaldehyde derivatives rapidly oxidize to inactive benzoic acids in aerobic buffers. You must validate the half-life (


) of your library before biological screening.
Protocol A: Oxidative Stability via HPLC
  • Objective: Determine

    
     in assay media (RPMI/DMEM).
    
  • Method:

    • Prepare a 10 mM stock of the derivative in DMSO.

    • Dilute to 50

      
      M in the specific biological buffer used for downstream assays (e.g., PBS pH 7.4).
      
    • Incubate at 37°C.

    • Inject 10

      
      L aliquots into HPLC at 
      
      
      
      hours.
    • Acceptance Criteria: Compounds with

      
       degradation at 4 hours require structural modification (e.g., electron-withdrawing groups) or antioxidant co-incubation during bioassays.
      

Module 1: Hemoglobin Oxygen Affinity Modulation (SCD Target)

This protocol mimics the evaluation of Voxelotor (GBT440) . The goal is to identify compounds that bind HbS (Sickle Hemoglobin), stabilize the oxygenated "R-state," and prevent the polymerization that causes sickling.

Experimental Workflow: Oxygen Equilibrium Curves (OEC)

Principle: A left-shift in the


 (partial pressure of 

at 50% saturation) indicates increased oxygen affinity.

Equipment: Hemox-Analyzer (TCS Scientific) or equivalent dual-wavelength spectrophotometer.

Step-by-Step Protocol:

  • Sample Prep: Collect whole blood from healthy donors (HbA) or SCD patients (HbS) in EDTA tubes. Wash RBCs 3x with PBS.

  • Dosing: Resuspend RBCs (Hematocrit ~20%) in Hemox buffer. Add test compound (final conc. 0.5 – 5 mM) or vehicle (DMSO <0.5%).

  • Incubation: Incubate for 1 hour at 37°C to allow Schiff base equilibrium.

  • Measurement:

    • Introduce sample to the Hemox-Analyzer cell.

    • Expose to 100%

      
       (saturation) followed by gradual deoxygenation using 
      
      
      
      gas.
    • Record absorbance at 560 nm (deoxy-Hb) and 576 nm (oxy-Hb) continuously.

  • Data Analysis:

    • Calculate

      
       from the resulting curve.
      
    • Target Metric:

      
      .
      
    • Success Criteria: A reduction in

      
       of >5 mmHg indicates significant allosteric modification.
      

Data Presentation Table:

Compound IDConc. (mM)

(mmHg)

(%)
Interpretation
Vehicle (DMSO)-26.5-Baseline (Normal Affinity)
Voxelotor (Ref) 1.018.2-31.3%Potent Left Shift (R-state Stabilizer)
Derivative A1.025.8-2.6%Inactive / Non-binder
Derivative B1.012.1-54.3%Toxic Risk (Hypoxia:

won't release to tissue)

Module 2: Metabolic Reprogramming (ALDH Inhibition)

Benzaldehyde derivatives (specifically benzyloxybenzaldehydes) are potent inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3) , a marker of cancer stemness. This assay quantifies the inhibition of NAD+ reduction.

Protocol B: Fluorometric ALDH Enzymatic Assay

Mechanism:



Reagents:

  • Recombinant hALDH1A3 or hALDH1A1.

  • Substrate: Hexanal (physiological) or 4-Nitrobenzaldehyde (chromogenic).

  • Cofactor:

    
    .
    
  • Detection: Fluorescence (Ex 340 nm / Em 460 nm) for NADH.[1]

Step-by-Step Protocol:

  • Buffer Setup: Use 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT.

  • Enzyme Pre-incubation (Critical Step):

    • Mix 10 nM ALDH enzyme with Test Compound (varying concentrations).

    • Incubate for 10 minutes at 25°C.

    • Why? Allows the benzaldehyde warhead to compete for the active site cysteine or lysine.

  • Reaction Initiation: Add 500

    
    M 
    
    
    
    and 100
    
    
    M Hexanal.
  • Kinetic Read: Measure fluorescence every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate the slope (Vmax) of the linear portion.

    • Plot % Activity vs. Log[Inhibitor].

    • Determine

      
      .[1][2]
      

Troubleshooting Note: If the compound itself fluoresces at 460 nm (common with conjugated benzaldehydes), use a colorimetric readout (formazan dye coupled to NADH) to avoid false negatives.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for evaluating benzaldehyde derivatives, distinguishing between therapeutic pathways.

Benzaldehyde_Evaluation_Workflow Start New Benzaldehyde Derivative Stability Step 1: Stability Check (HPLC, 4h @ 37°C) Start->Stability Fail_Stab Discard or Modify Structure Stability->Fail_Stab >10% Degradation Branch Select Therapeutic Target Stability->Branch Stable Hb_Assay Step 2A: Hemoglobin Binding (O2 Equilibrium Curve) Branch->Hb_Assay Sickle Cell ALDH_Assay Step 2B: ALDH Inhibition (NADH Fluorescence) Branch->ALDH_Assay Oncology Hb_Result Calculate P50 Shift Hb_Assay->Hb_Result Hb_Success Hit: Anti-Sickling Agent (Stabilizes R-State) Hb_Result->Hb_Success Modest Left Shift Hb_Risk Risk: Tissue Hypoxia (Affinity too high) Hb_Result->Hb_Risk Extreme Left Shift ALDH_Result Determine IC50 ALDH_Assay->ALDH_Result ALDH_Success Hit: Cancer Stem Cell Inhibitor ALDH_Result->ALDH_Success IC50 < 1uM

Caption: Decision matrix for benzaldehyde derivative screening. Note the critical stability checkpoint before pathway divergence.

References

  • Vichinsky, E., et al. (2019).[3] A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease.[3] The New England Journal of Medicine.[3]

  • Henry, E.R., et al. (2021).[4][5] Treatment of sickle cell disease by increasing oxygen affinity of hemoglobin.[5][6] Blood.

  • Gelardi, E.L.M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.

  • Sigma-Aldrich. Aldehyde Dehydrogenase Inhibitor Screening Kit (MAK327) Protocol.

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters.

Sources

Acetylcholinesterase inhibition by benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Acetylcholinesterase (AChE) Inhibition by Benzaldehyde Derivatives

Introduction & Biological Context

Acetylcholinesterase (AChE) is a critical serine hydrolase responsible for the termination of cholinergic signaling by hydrolyzing acetylcholine (ACh) into choline and acetate.[1][2] In neurodegenerative conditions like Alzheimer’s disease (AD), the "cholinergic hypothesis" suggests that maintaining elevated ACh levels can ameliorate cognitive decline. Consequently, AChE inhibitors (AChEIs) remain the primary therapeutic intervention.

Benzaldehyde derivatives—specifically those incorporating Schiff bases (hydrazones) , chalcones , and thiosemicarbazones —have emerged as privileged scaffolds for novel AChEIs. Unlike classic inhibitors (e.g., Tacrine), these derivatives often exhibit dual-binding capability , interacting with both the Catalytic Anionic Site (CAS) at the bottom of the enzyme gorge and the Peripheral Anionic Site (PAS) at the entrance. This dual interaction not only inhibits catalytic activity but may also prevent AChE-induced amyloid-


 aggregation, a secondary pathological driver in AD.

Mechanism of Action: The Dual Binding Model

To rationally design and test these derivatives, one must understand the target topology. The AChE active site is located at the bottom of a deep (20 Å) and narrow hydrophobic gorge.[3]

  • The CAS (Catalytic Anionic Site): Contains the catalytic triad (Ser203, His447, Glu334) and Trp86.

  • The PAS (Peripheral Anionic Site): Located at the gorge rim (Trp279), regulating substrate entry.

Benzaldehyde derivatives, particularly those with extended linkers (e.g., chalcones, hydrazones), act as mixed-type inhibitors . The benzaldehyde moiety often stacks against aromatic residues in the CAS, while the tail extends to interact with the PAS.

Figure 1: Mechanism of Dual-Site Inhibition

AChE_Mechanism cluster_Gorge Active Site Gorge AChE AChE Enzyme (Active) ACh Acetylcholine (Substrate) PAS Peripheral Anionic Site (PAS - Trp279) ACh->PAS Enters Gorge Benz Benzaldehyde Derivative Benz->PAS Steric Blockade (Non-competitive) CAS Catalytic Anionic Site (CAS - Trp86) Benz->CAS Active Site Binding (Competitive) Triad Catalytic Triad (Hydrolysis Center) Benz->Triad Prevents Turnover PAS->CAS Substrate Entry Path CAS->Triad Products Choline + Acetate Triad->Products Hydrolysis

Caption: Dual-site binding mechanism where benzaldehyde derivatives occupy the CAS and PAS, preventing substrate entry and hydrolysis.

Experimental Protocol: Modified Ellman’s Assay

The standard for AChE screening is the Ellman’s Method .[1] However, benzaldehyde derivatives often have poor aqueous solubility, requiring specific solvent handling (DMSO) to prevent precipitation without denaturing the enzyme.

Reagents & Preparation
ReagentConcentrationPreparation Notes
Phosphate Buffer (PB) 100 mM, pH 8.0Critical for enzyme stability. Filter sterilize.
AChE Enzyme 0.05 U/mL (Final)Source: Electrophorus electricus (Type VI-S). Keep on ice.
DTNB (Ellman's Reagent) 10 mM StockDissolve in PB. Light Sensitive (wrap in foil).
ATCh (Substrate) 15 mM StockAcetylthiocholine iodide. Prepare fresh; prone to spontaneous hydrolysis.
Test Compounds 10 mM StockDissolve in 100% DMSO. Dilute to working conc. ensuring final DMSO <2%.
Reference Standard 1 mM StockDonepezil or Galantamine for validation.
Step-by-Step Workflow

Pre-read Check: Ensure the microplate reader is set to 412 nm and temperature is controlled at 25°C .

  • Compound Distribution: Add 20

    
    L of test compound (various concentrations) to 96-well plate.
    
    • Control: Add 20

      
      L of Buffer + DMSO (Vehicle).
      
    • Blank: Add 20

      
      L of Buffer (No enzyme).
      
  • Enzyme Addition: Add 20

    
    L of AChE solution (0.25 U/mL stock) to all wells except blanks.
    
  • Buffer Fill: Add 140

    
    L of Phosphate Buffer (pH 8.0).
    
  • Incubation (Pre-treatment): Incubate for 15 minutes at 25°C .

    • Why? Allows the inhibitor to reach equilibrium binding with the enzyme before substrate competition begins.

  • Substrate/Dye Addition: Add 20

    
    L of DTNB/ATCh mixture (1:1 ratio of stocks).
    
  • Kinetic Read: Measure Absorbance (412 nm) every 60 seconds for 10 minutes.

Figure 2: Assay Workflow Diagram

Ellman_Protocol Stock Compound Stock (DMSO) Dilution Serial Dilution (Buffer pH 8.0) Stock->Dilution Plate 96-Well Plate Setup Dilution->Plate 20 µL Incubate Pre-Incubation 15 min @ 25°C (Enzyme + Inhibitor) Plate->Incubate + Enzyme Reaction Initiate Reaction Add DTNB + ATCh Incubate->Reaction Read Kinetic Read Abs @ 412nm (0-10 min) Reaction->Read TNB Anion Formation

Caption: Step-by-step workflow for the modified Ellman's assay ensuring enzyme-inhibitor equilibrium.

Data Analysis & Validation

Calculating % Inhibition

Use the initial velocity (


), calculated from the slope of the linear portion of the absorbance vs. time curve (first 2-5 mins).


  • 
    :  Slope of vehicle (DMSO) wells.
    
  • 
    :  Slope of inhibitor wells.
    
IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Fit the data using a non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Mode of Inhibition (Lineweaver-Burk)

To confirm the "mixed-type" mechanism common to benzaldehyde derivatives:

  • Run the assay at 4 different ATCh concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).

  • Plot

    
     vs. 
    
    
    
    .
  • Result: Lines for different inhibitor concentrations will intersect left of the y-axis (but not on the x-axis), indicating changes in both

    
     and 
    
    
    
    .

Structure-Activity Relationship (SAR) Insights

Analysis of recent literature on benzaldehyde derivatives reveals critical SAR trends for optimizing potency.

Structural FeatureEffect on AChE InhibitionMechanistic Rationale
Para-Substitution (R-Ph) High Impact Hydrophobic groups (e.g., 4-isopropyl, 4-benzyloxy) at the para position enhance binding to the hydrophobic CAS [1, 2].
Hydrazone Linker (-C=N-NH-) Enhancer Provides a rigid spacer that allows the molecule to span the gorge depth, facilitating dual binding (CAS & PAS) [3, 4].
Electron Donating Groups (EDG) Variable -OH or -OMe groups often improve potency via hydrogen bonding with Tyr124 or Ser203, but excessive polarity can reduce blood-brain barrier (BBB) permeability [2, 5].
Thiosemicarbazone Moiety Enhancer The sulfur atom can interact with the oxyanion hole or peripheral residues, often yielding sub-micromolar IC50s [6].

Self-Validating Check: If your derivative contains a bulky para-substituent but shows low inhibition, check for solubility issues (precipitation in buffer) or steric clash preventing gorge entry.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. Link

  • Wang, J., et al. (2012). QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase. PubMed. Link

  • Krátký, M., et al. (2023).[4][5] Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI Molecules. Link

  • Kocyigit Kaymakcioglu, B., et al. (2014).[6] Studies on Hydrazide–Hydrazones Derivatives As Acetylcholinesterase Inhibitors. DergiPark. Link

  • Reis, J., et al. (2024).[7] Benzyloxychalcone Hybrids as Prospective Acetylcholinesterase Inhibitors against Alzheimer's Disease. ACS Omega. Link

  • Li, H., et al. (2023).[4] Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega. Link

Sources

Application Note: Antifungal Profiling of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzaldehyde and its derivatives (e.g., cinnamaldehyde, salicylaldehyde, vanillin) represent a class of "soft electrophiles" with potent, broad-spectrum antifungal activity. Unlike conventional azoles that strictly target lanosterol 14


-demethylase, benzaldehyde derivatives exhibit a multi-modal mechanism of action (MOA)  involving oxidative stress induction, membrane disruption, and cell wall interference.

This application note provides a rigorous technical framework for evaluating these compounds. It details the Structure-Activity Relationships (SAR) governing their efficacy, maps their molecular targets, and provides validated protocols for Minimum Inhibitory Concentration (MIC) determination (CLSI M27-A3 compliant) and mechanism elucidation.

Chemical Basis & Structure-Activity Relationship (SAR)

The antifungal potency of benzaldehyde derivatives is dictated by the electrophilicity of the aldehyde moiety and the lipophilicity of the benzene ring.

The "Soft Electrophile" Hypothesis

The aldehyde carbonyl carbon is electrophilic. It can react with nucleophilic groups (sulfhydryl, amino) on fungal proteins via Schiff base formation or Michael addition (in


-unsaturated systems like cinnamaldehyde).
Key Substituent Effects
  • Ortho-Hydroxyl Group: Significantly enhances activity (e.g., Salicylaldehyde vs. Benzaldehyde). The -OH group facilitates proton transfer and may assist in membrane insertion or redox cycling.

  • Conjugation: Extension of the

    
    -system (e.g., Cinnamaldehyde ) increases lipophilicity (LogP ~1.9) and reactivity, typically resulting in lower MIC values compared to non-conjugated analogs.
    
  • Electron Withdrawing Groups (EWGs): Nitro or chloro substituents on the ring generally increase the electrophilicity of the carbonyl, potentially enhancing potency, though often at the cost of mammalian toxicity.

Mechanism of Action (MOA)

Benzaldehyde derivatives do not rely on a single target. They induce a "death by a thousand cuts" via three primary pathways:

  • Redox Homeostasis Disruption: They act as redox cyclers, depleting glutathione (GSH) and inducing accumulation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.

  • Membrane Interaction: Lipophilic derivatives insert into the fungal lipid bilayer, binding ergosterol or disrupting membrane fluidity, leading to leakage of ions (

    
    ) and ATP.
    
  • Cell Wall Stress: Interference with chitin synthase enzymes results in cell wall deformities (pseudohyphae inhibition).

MOA Pathway Diagram

Benzaldehyde_MOA Compound Benzaldehyde Derivative (e.g., Cinnamaldehyde) Membrane Fungal Membrane (Ergosterol Binding) Compound->Membrane Lipophilic Insertion Mitochondria Mitochondria (ETC Interference) Compound->Mitochondria Redox Cycling Enzymes Thiol-Enzymes (Cysteine Adducts) Compound->Enzymes Schiff Base/Michael Addn Leakage Ion/ATP Leakage Membrane->Leakage ROS ROS Accumulation (Superoxide/H2O2) Mitochondria->ROS GSH Glutathione Depletion Enzymes->GSH Inhibits Reductases Apoptosis Apoptosis / Necrosis Leakage->Apoptosis ROS->Apoptosis GSH->ROS Loss of Scavenging

Figure 1: Multi-target mechanism of benzaldehyde derivatives inducing fungal cell death via membrane disruption and oxidative stress.

Experimental Protocols

Protocol A: Compound Preparation (Critical Step)

Benzaldehyde derivatives are hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing false-negative MICs.

  • Solvent: Use analytical grade DMSO.

  • Stock Concentration: Prepare a 100x stock (e.g., 6400 µg/mL) in 100% DMSO.

  • Working Solution: Dilute 1:50 in RPMI 1640 medium to get 2x concentration (e.g., 128 µg/mL) with 2% DMSO.

  • Final Assay Concentration: When added to the cell suspension (1:1), the final DMSO concentration will be 1% .

    • Note: DMSO >1% is toxic to many fungi and will skew results. Always include a "Vehicle Control" (1% DMSO in media, no drug).

Protocol B: Broth Microdilution (MIC) - CLSI M27 Adaptation

This protocol is adapted from CLSI M27-A3 for yeasts (Candida spp.) and M38 for molds (Aspergillus spp.).

Materials:

  • RPMI 1640 medium buffered with MOPS (pH 7.0).[1]

  • 96-well U-bottom microplates (untreated polystyrene).[1]

  • Inoculum:

    
     CFU/mL.
    

Workflow Diagram:

MIC_Workflow Step1 1. Prepare Stock (DMSO) Step2 2. Serial Dilution (2x conc in RPMI) Step1->Step2 Step4 4. Combine (100µL Drug + 100µL Cells) Step2->Step4 Step3 3. Inoculum Prep (0.5 McFarland -> Dilute) Step3->Step4 Step5 5. Incubate (35°C, 24-48h) Step4->Step5 Step6 6. Read OD600 or Visual Score Step5->Step6

Figure 2: Step-by-step workflow for CLSI-compliant broth microdilution assay.

Procedure:

  • Dispense 100 µL of 2x drug dilutions (from Protocol A) into columns 1-10.

  • Column 11: Growth Control (Media + Solvent + Cells).

  • Column 12: Sterility Control (Media only).

  • Add 100 µL of standardized inoculum to columns 1-11.

  • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Endpoint: MIC is the lowest concentration showing 100% inhibition (optically clear) compared to growth control.

Protocol C: Mechanism Elucidation (Ergosterol Binding)

To determine if the derivative targets membrane ergosterol (similar to Amphotericin B).

  • Concept: If the drug binds ergosterol, adding exogenous ergosterol to the media will sequester the drug, preventing it from attacking the fungal cell. This results in a higher MIC .

  • Method:

    • Run Protocol B (MIC assay) normally.

    • Run a parallel plate where the RPMI media is supplemented with 400 µg/mL exogenous ergosterol .

  • Interpretation:

    • MIC Shift (e.g., 4-fold increase): Positive for ergosterol binding (e.g., Cinnamaldehyde often shows this).

    • No MIC Shift: The mechanism is likely intracellular (e.g., ROS generation) rather than membrane binding.

Data Analysis & Expected Values

The following table summarizes expected MIC ranges for common benzaldehyde derivatives against Candida albicans (ATCC 90028 or 10231) based on literature aggregates.

CompoundFunctional GroupMIC Range (µg/mL)Primary MOA
Cinnamaldehyde Phenylpropanoid (

-unsat)
32 - 128Membrane + Cell Wall
Salicylaldehyde Ortho-Hydroxyl64 - 256Redox Cycling (ROS)
Benzaldehyde Unsubstituted> 500Weak Membrane perturbation
Vanillin Para-OH, Meta-OCH3> 1000Weak (Bacteriostatic mostly)
2-Chlorobenzaldehyde Ortho-Chloro128 - 512Electrophilic attack

Data Interpretation:

  • Synergy (FICI): Benzaldehydes often show synergy with fluconazole. Calculate Fractional Inhibitory Concentration Index (FICI).

    • 
      : Synergistic.
      
    • 
      : Indifferent.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][3]

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.[5][6] PMC (PubMed Central). [Link]

  • Shreaz, S., et al. (2016). Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia.[7] [Link]

  • Doyle, A. A., et al. (2022). Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results.[8] MDPI. [Link]

  • Wang, L., et al. (2019).[7] Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii.[6][9] Frontiers in Microbiology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-SYN-438229 Status: Active Support Lead Scientist: Senior Application Specialist Topic: Optimization of Williamson Ether Synthesis for CAS 438229-79-9

Executive Summary & Reaction Dashboard

Welcome to the technical support hub for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde . This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for histone deacetylase (HDAC) inhibitors and various bioactive pyrrolidine derivatives.

The synthesis relies on a Williamson Ether Synthesis between 4-hydroxybenzaldehyde and 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one. While theoretically straightforward, this reaction frequently suffers from stalled conversion, "oiling out" during workup, and competitive Cannizzaro reactions if the base strength is mismanaged.

The Core Reaction Scheme

The following workflow illustrates the optimized pathway we recommend for high-purity synthesis.

ReactionWorkflow Start 4-Hydroxybenzaldehyde (Nucleophile) Intermediate Transition State (Activated Iodo-Species) Start->Intermediate + Base Reagent 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (Electrophile) Reagent->Intermediate + Catalyst Catalyst KI (0.1 eq) (Finkelstein Catalyst) Base K2CO3 or Cs2CO3 (Base) Product Target Molecule CAS 438229-79-9 Intermediate->Product SN2 Substitution (60-80°C, MeCN/DMF)

Figure 1: Optimized reaction workflow utilizing in situ Finkelstein catalysis to enhance electrophilicity.

Critical Reagent Optimization (The "Hidden" Variables)

Before initiating the reaction, verify the integrity of your precursors. 80% of reported failures in this specific synthesis stem from reagent degradation, not the coupling protocol itself.

A. The Electrophile: 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one

This reagent (CAS 20266-00-6) is prone to hydrolysis upon storage.

  • Check: Run a quick TLC (50% EtOAc/Hexane). If you see a baseline spot, you have significant hydrolysis (formation of chloroacetic acid and pyrrolidine salt).

  • Fix: If the reagent is yellow or oily (should be a low-melting solid/clear oil), distill it under reduced pressure or synthesize it fresh by reacting chloroacetyl chloride with pyrrolidine at 0°C.

B. The Nucleophile: 4-Hydroxybenzaldehyde
  • Issue: Phenolic oxidation. Dark brown starting material indicates quinone impurities which act as radical scavengers and can lower yield.

  • Fix: Recrystallize from hot water or toluene if the solid is not off-white/beige.

Protocol Optimization: The "Finkelstein" Modification

Standard Williamson conditions (Refluxing Acetone/K2CO3) are often too slow for this specific chloride, leading to incomplete conversion. We recommend the Finkelstein Modification to accelerate the reaction rate by 4-6x.

Comparative Base & Solvent System Table
ParameterStandard ProtocolOptimized Protocol (Recommended) High-Performance (Difficult Scale)
Solvent AcetoneAcetonitrile (MeCN) DMF (N,N-Dimethylformamide)
Base K2CO3 (Potassium Carbonate)K2CO3 (Micronized) Cs2CO3 (Cesium Carbonate)
Catalyst NoneKI (Potassium Iodide) - 10 mol% TBAI (Tetrabutylammonium iodide)
Temp Reflux (56°C)Reflux (82°C) 60-80°C
Time 12-24 Hours3-5 Hours 1-2 Hours
Workup Filtration + EvaporationAqueous Wash + Extraction Pour into Ice Water + Filter
Why KI? (The Mechanism)

The chloride leaving group on the pyrrolidine acetamide is essentially "sluggish." By adding catalytic Potassium Iodide (KI), you perform an in situ halogen exchange. The Chloride is replaced by Iodide (a far superior leaving group), which is then rapidly displaced by the phenoxide.

Troubleshooting Guide (FAQ)

Q1: The reaction has stalled at 60% conversion after 12 hours. Should I add more base?

Diagnosis: Likely "Surface Passivation." The surface of your K2CO3 particles may be coated with KCl byproducts, stopping the reaction. Solution:

  • Do not just add more base.

  • Add 10 mol% Potassium Iodide (KI) if you haven't already.

  • If using MeCN or Acetone, add a small amount (5% v/v) of DMF to improve the solubility of the phenoxide intermediate.

  • Switch to Cesium Carbonate (Cs2CO3) . The "Cesium Effect" increases the solubility of the carbonate in organic solvents, driving the reaction to completion [1].

Q2: My product is "oiling out" as a sticky brown gum during workup instead of crystallizing.

Diagnosis: This molecule is amphiphilic (polar amide + lipophilic aromatic). It holds onto solvents like DMF or trace water tenaciously. Solution:

  • The "Anti-Solvent" Crash: Dissolve the crude gum in a minimum amount of Ethyl Acetate. Slowly add cold Diethyl Ether or Hexanes with vigorous stirring. This usually forces precipitation.

  • Water Wash: If you used DMF, you must wash the organic layer with 5% LiCl solution (not just brine) to pull the DMF out of the organic phase. Residual DMF prevents crystallization.

Q3: I see a new impurity spot just above the product on TLC. What is it?

Diagnosis: This is likely the Cannizzaro Product (4-hydroxybenzyl alcohol derivative) or a self-aldol condensation product. Cause: Using a base that is too strong (like NaOH or KOH) or temperatures that are too high (>100°C). Solution:

  • Stick to Carbonate bases (K2CO3/Cs2CO3).

  • Keep reaction temperature below 90°C.

  • Ensure your solvent is dry. Hydroxide generated from wet carbonate can trigger aldehyde disproportionation.

Logic Flow for Troubleshooting

Use this decision tree to diagnose low yields or purity issues.

TroubleshootingTree Start Problem Detected CheckTLC Check TLC Profile Start->CheckTLC SM_Remains Starting Material Persists (>10%) CheckTLC->SM_Remains Impurities New Impurities (Non-Product) CheckTLC->Impurities Oiling Product Oils Out (Sticky Gum) CheckTLC->Oiling AddKI Action: Add 0.1 eq KI (Finkelstein) SM_Remains->AddKI ChangeBase Action: Switch to Cs2CO3 or add DMF AddKI->ChangeBase If still stalled CheckBase Check Base Strength (Avoid NaOH/KOH) Impurities->CheckBase CheckTemp Check Temp (Reduce to <80°C) CheckBase->CheckTemp LiClWash Action: Wash w/ 5% LiCl (Remove DMF) Oiling->LiClWash Triturate Action: Triturate w/ Et2O or Hexane LiClWash->Triturate

Figure 2: Decision matrix for diagnosing reaction failures.

Safety & Scalability

  • Thermal Runaway: The alkylation is exothermic. On scales >10g, add the chloro-amide reagent portion-wise to the phenoxide/base mixture at 60°C to prevent temperature spikes.

  • Vesicant Warning: 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one is a potent alkylator and skin irritant. Double-glove and use a fume hood.[1]

  • Waste Disposal: The aqueous waste will contain pyrrolidine traces and iodides (if KI is used). Segregate as halogenated organic waste.

References

  • Finkelstein Reaction & Cesium Effect

    • Source: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium ions on the rate of alkylation of carboxylate and phenolate anions." The Journal of Organic Chemistry, 52(19), 4230–4234.
    • URL:[Link]

  • Williamson Ether Synthesis Optimization: Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). Context: General mechanism and ambident nucleophile theory.
  • Specific Compound Data (CAS 438229-79-9)

    • Source: PubChem Compound Summary for CID 2167954.
    • URL:[Link]

  • Reagent Stability (Chloroacetyl pyrrolidine)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87884, 1-(Chloroacetyl)pyrrolidine.
    • URL:[Link]

Sources

Technical Support Center: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 438229-79-9 | Molecular Formula: C₁₃H₁₅NO₃[1]

Critical Stability Profile

Status: High Alert – Susceptible to Autoxidation & Hygroscopicity.[1]

This compound contains two distinct functional domains with opposing stability profiles: a robust pyrrolidine acetamide tail and a highly reactive benzaldehyde head.[1] The primary mode of failure for this reagent is aerobic autoxidation , where the aldehyde converts to its corresponding carboxylic acid (4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid) upon exposure to air.[1]

The "Silent Killer": Autoxidation

Unlike many reagents that show visible color changes immediately, benzaldehyde derivatives often degrade via a radical chain mechanism that can consume 10-20% of the material before significant physical changes are observed. The resulting carboxylic acid impurity is not just inert filler; it is an active poison for many downstream reactions, particularly base-catalyzed condensations or reductive aminations.[1]

Troubleshooting Guide (Q&A)

Q1: The material has formed a white crust or appears "wet" and clumpy. Is it still usable?

Diagnosis: This is likely a combination of oxidation and hygroscopicity .[1]

  • The Crust: The white solid is often the benzoic acid derivative formed via oxidation. Benzoic acids typically have higher melting points than their aldehyde precursors, potentially crystallizing out on the surface.

  • The Wetness: The pyrrolidone moiety is polar and can be hygroscopic. If the container seal was compromised, the amide tail attracts atmospheric moisture, while the aldehyde head oxidizes.

Solution:

  • Do not use directly for sensitive stoichiometry.[1]

  • Perform a Solubility Test: Dissolve a small amount in Dichloromethane (DCM). The aldehyde is highly soluble; if a white solid remains undissolved, it is likely the carboxylic acid degradation product (which is less soluble in non-polar solvents).

  • Action: If the bulk is affected, proceed to Protocol B (Purification) below.

Q2: My reductive amination yields are consistently low (<30%). Why?

Diagnosis: Acid Quenching.[1] If your starting material contains even 5-10% of the carboxylic acid impurity, it will neutralize the amine nucleophile or the base catalyst required for imine formation. Furthermore, the acid can protonate the intermediate imine, altering the reduction kinetics.

Solution:

  • Immediate Fix: Add a scavenger base (e.g., Triethylamine or Diisopropylethylamine) to neutralize the acid impurity before adding your amine partner.

  • Long-term Fix: Purify the aldehyde using the Bisulfite Wash (Protocol B) .

Q3: Can I store this in solution to prevent degradation?

Diagnosis: Risk of Acetal Formation. Storing aldehydes in alcoholic solvents (Methanol, Ethanol) can lead to hemiacetal/acetal formation over time, especially if trace acid is present.

Recommendation:

  • Solid State: Store under Argon at -20°C.

  • Solution: If necessary, store in anhydrous Toluene or DCM under Argon.[1] Avoid alcohols and avoid DMSO (which can act as an oxidant under certain conditions).[1]

Technical Protocols

Protocol A: Quality Control (NMR Diagnosis)

Before committing valuable reagents, run a quick ¹H NMR in CDCl₃.[1]

Signal Region (ppm)Functional GroupDiagnosis
9.8 – 10.0 ppm Aldehyde (-CHO) Target. Should be a clean singlet (1H).[1]
10.5 – 12.0 ppm Carboxylic Acid (-COOH) Impurity. A broad hump indicates oxidation.[1]
4.7 ppm Ether Linker (-O-CH₂-) Stability Check. If this splits or shifts, the linker is cleaving (rare).[1]
Protocol B: Purification via Bisulfite Adduct

Best for removing non-aldehyde impurities and restoring high purity.

Principle: Benzaldehydes form water-soluble solid adducts with sodium bisulfite, while impurities (acids, dimers) remain in the organic layer.

  • Dissolution: Dissolve crude material in a minimal amount of Ethyl Acetate.

  • Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equivalents) and stir vigorously for 1 hour. A precipitate (the adduct) may form.[1][2]

  • Separation:

    • If solid forms: Filter the solid adduct and wash with diethyl ether.

    • If no solid: Separate the aqueous layer (which now holds the product).[3]

  • Regeneration: Treat the solid or aqueous layer with saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH until pH > 10.[1]

  • Extraction: Extract the regenerated aldehyde into DCM (3x).

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

Visualizations

Figure 1: The Autoxidation Cascade

Mechanism of degradation from active aldehyde to interfering acid.

OxidationCascade Aldehyde Active Aldehyde (Reagent) Radical Acyl Radical (Intermediate) Aldehyde->Radical O₂ / Light (Initiation) Acid Carboxylic Acid (Dead End/Impurity) Aldehyde->Acid Net Reaction Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid + O₂ Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Caption: The radical chain mechanism where one molecule of peracid can oxidize a second molecule of aldehyde, accelerating degradation.[1]

Figure 2: Decision Tree for Handling & Purification

Logic flow for determining usability of the reagent.[2]

DecisionTree Start Inspect Reagent Visual Visual Check: White Crust or Liquid? Start->Visual NMR Run ¹H NMR (Check 10ppm vs 11ppm) Visual->NMR Looks questionable Use Proceed to Reaction (Add 1.1eq Base) Visual->Use Looks pristine (White powder) Decision1 Acid < 5%? NMR->Decision1 Decision1->Use Yes Purify Purification Required Decision1->Purify No Method Select Method Purify->Method Wash Basic Wash (Quick, Low Yield loss) Method->Wash Minor Impurity Bisulfite Bisulfite Adduct (Slow, High Purity) Method->Bisulfite Major Degradation

Caption: Workflow to determine if the reagent requires purification based on acid content.

References

  • Autoxidation of Benzaldehyde Deriv

    • Mechanism:[4][5][6][7][8] The radical chain reaction of benzaldehydes with molecular oxygen is a foundational organic mechanism.

    • Source: Mulazim, Y. et al.[1] "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[9] Communications Chemistry (2025).[1]

    • (Proxy via ResearchGate/Nature)

  • Purific

    • Protocol: Standard operating procedure for the isolation of aldehydes from complex mixtures or degraded stocks.
    • Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical (1989).[1] Section 9.6.16.

    • [1]

  • Amide Hydrolysis & Hygroscopicity

    • Stability: Amides require harsh conditions (strong acid/base + heat)
    • Source:Chemistry LibreTexts, "21.7: Chemistry of Amides".[1]

  • Compound Data: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde [1][10][11]

    • Identity: CAS 438229-79-9.[1][10][11]

    • Source: PubChem Compound Summary.[1]

Sources

Technical Support Center: Stability & Handling of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

[1]

CAS No: 438229-79-9 Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol [1][2][3]

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde . As a researcher, you are likely using this compound as a linker or intermediate due to its dual functionality: a reactive aldehyde for Schiff base formation and a stable pyrrolidone moiety.

However, this duality creates a specific stability profile.[1] The aldehyde is an "oxygen scavenger," prone to radical auto-oxidation, while the pyrrolidone (lactam) ring is susceptible to hydrolysis under pH extremes. Furthermore, the aldehyde group is analytically deceptive, often forming reversible adducts with protic solvents that mimic degradation.

This guide provides the mechanistic insight and protocols necessary to distinguish between actual degradation and analytical artifacts .

Module 1: The Oxidative Drift (Critical)

The most common failure mode for this compound is the conversion of the aldehyde group to a carboxylic acid. This is not a simple reaction with water; it is a radical chain mechanism driven by dissolved oxygen.[1]

The Mechanism: Radical Auto-Oxidation

Benzaldehydes undergo auto-oxidation via a free-radical chain reaction.[1] A peroxy radical abstracts the aldehydic hydrogen, forming a benzoyl radical, which reacts with oxygen to form a peracid. This peracid then reacts with another molecule of aldehyde to produce two molecules of the corresponding benzoic acid [1].

Reaction: R-CHO + O₂ → [Radical Intermediate] → R-COOH

Troubleshooting & FAQs

Q: My HPLC shows a new peak eluting earlier than my product. Is this the acid? A: Likely, yes. In reverse-phase HPLC (neutral/acidic mobile phase), the carboxylic acid derivative (4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid) is more polar than the aldehyde and will elute earlier (lower Retention Time).[1]

  • Verification: Check the UV spectrum. Benzoic acids often show a hypsochromic shift (blue shift) compared to their aldehyde precursors due to the loss of conjugation extension provided by the carbonyl.

Q: I stored the solid in the fridge, but it still degraded. Why? A: Cold slows kinetics but does not stop radical initiation if oxygen is present in the headspace.

  • The Fix: You must minimize the "oxygen budget."

Protocol: Inert Atmosphere Handling
  • Solvent Sparging: Do not just sonicate.[1] Spurge all solvents with Argon (preferred over Nitrogen due to density) for 15 minutes before dissolving the compound.

  • Headspace Purge: After removing an aliquot, flush the vial headspace with Argon before resealing.

  • Radical Scavenging (Optional): If your application permits, add 0.05% BHT (butylated hydroxytoluene) to stock solutions to inhibit the radical chain [2].

Module 2: Solvent-Induced Artifacts (The "Ghost" Peaks)

Users frequently report "degradation" in methanol or ethanol that disappears upon drying.[1] This is hemiacetal formation , not permanent degradation.[1]

The Mechanism: Hemiacetal Equilibrium

Aldehydes react reversibly with primary alcohols to form hemiacetals. This reaction is acid-catalyzed and equilibrium-driven [3].[1]

Reaction: R-CHO + CH₃OH ⇌ R-CH(OH)(OCH₃)

Troubleshooting & FAQs

Q: My LC-MS shows a mass of M+32. What is this? A: This is the methanol hemiacetal adduct (+32 Da). If you are using Methanol as your mobile phase or diluent, the aldehyde is reacting with the solvent in the vial or on the column.

Q: How do I get accurate purity data? A: Switch solvents.

  • Protocol: Dissolve the sample in Acetonitrile (MeCN) or DMSO . These are aprotic and cannot form hemiacetals.[1]

  • Warning: Avoid Acetone if primary amines are present in your impurities, as this can form imines (Schiff bases).[1]

Module 3: Hydrolytic Stability (The Lactam Ring)

The pyrrolidone (lactam) ring is generally robust, but it is not invincible. It mimics a cyclic amide.[1]

The Mechanism: Ring Opening

Under strong acidic (pH < 2) or basic (pH > 10) conditions, the lactam ring hydrolyzes to form a linear amino acid derivative (4-aminobutyric acid backbone) [4].

Troubleshooting & FAQs

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: Yes, but limit exposure.[1] 0.1% TFA is generally safe for short analytical runs (pH ~2).[1] However, leaving the compound in 0.1% TFA/Water overnight can induce slow hydrolysis of the ether linkage or the lactam ring.

  • Recommendation: Use Formic Acid (weaker acid) or an Ammonium Acetate buffer (pH 4.[1]5) for long-term stability studies.[1]

Visual Troubleshooting Guide

The following diagram illustrates the degradation pathways and the decision logic for identifying impurities.

GStartStart: Impurity DetectedCheckSolventCheck Solvent SystemStart->CheckSolventIsAlcoholIs it MeOH/EtOH?CheckSolvent->IsAlcoholHemiacetalArtifact: Hemiacetal(Reversible)Mass: M + 32 (MeOH)IsAlcohol->HemiacetalYesCheckRTCheck Retention Time (RT)IsAlcohol->CheckRTNo (ACN/DMSO)EarlierRTElutes Earlier?CheckRT->EarlierRTOxidationDegradation: Benzoic Acid(Permanent)Cause: O2 ExposureEarlierRT->OxidationYes (More Polar)HydrolysisDegradation: Ring Opening(Permanent)Cause: pH < 2 or > 10EarlierRT->HydrolysisNo (Check pH)

Figure 1: Diagnostic logic flow for identifying degradation versus solvent artifacts.

Summary of Stability Data

ParameterStability StatusRecommended Condition
Air/Oxygen Poor (Radical Oxidation)Store under Argon/Nitrogen.[1]
Light Moderate (Photo-oxidation)Amber vials are mandatory.[1]
Moisture Good (Neutral pH)Keep dry; stable in neutral water for days.[1]
Methanol Artifact Prone Avoid as storage solvent (Hemiacetal).[1]
pH Tolerance pH 3.0 – 9.0 Avoid strong acids/bases to protect Lactam.[1]

References

  • Royal Society Publishing. (1950).[1] The kinetics of oxidation of benzaldehyde. Proceedings of the Royal Society A. Link

  • University of Florida. (2009).[1] Autoxidation of Benzaldehyde: Mechanism and Inhibition.[4] UFDC Digital Collections.[1] Link

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals: Formation Mechanisms.[5][6]Link

  • ChemicalBook. (2024).[1][7] 2-Pyrrolidinone: Synthesis method and chemical reaction (Hydrolysis conditions).Link[1]

Aldehyde Stability Support Center: Benzaldehyde & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing & Reversing Autoxidation Ticket Priority: High (Reagent Purity Critical)[1]

Introduction: Why is my Benzaldehyde turning into a solid?

Welcome to the technical support hub for aldehyde stability. If you are working with benzaldehyde or its electron-rich derivatives (e.g., p-anisaldehyde), you are fighting a constant battle against autoxidation .[1]

This is not a simple "spoiling" process; it is a radical chain reaction initiated by light or trace metals, converting your liquid aldehyde into solid benzoic acid.[1] This transformation alters stoichiometry, quenches nucleophiles (like Grignards), and complicates purification.[1]

This guide provides the diagnostic tools to detect oxidation, the protocols to reverse it, and the systems to prevent it.

Module 1: The Mechanic (Root Cause Analysis)

To defeat the oxidation, you must understand the enemy. Benzaldehyde oxidation is not a direct reaction with oxygen in the traditional sense; it is a radical chain process.

The Autoxidation Pathway

The formyl hydrogen (C-H) bond in benzaldehyde is relatively weak (~88 kcal/mol). Once a radical initiator (light/metal) abstracts this hydrogen, the chain begins.[1]

Autoxidation Benz Benzaldehyde (Ph-CHO) Radical Acyl Radical (Ph-C=O•) Benz->Radical Initiation (-H•) Peroxy Peroxy Radical (Ph-C(O)OO•) Radical->Peroxy + O2 Peracid Perbenzoic Acid (Ph-C(O)OOH) Peroxy->Peracid + Ph-CHO (Propagation) Peracid->Radical Regenerates Chain Acid Benzoic Acid (Ph-COOH) Peracid->Acid Baeyer-Villiger Rearrangement

Figure 1: The radical chain mechanism converting benzaldehyde to benzoic acid.[1][2][3] Note that the peracid intermediate accelerates the reaction, making it autocatalytic.

Module 2: Diagnosis (Is my reagent compromised?)

Before running a reaction, confirm purity. Visual inspection is insufficient for low-level oxidation (<5%).

Diagnostic Matrix
MethodIndicator of OxidationSensitivity
Visual White crystals (crust) on the cap or suspended in liquid.Low (Requires >10% conversion)
1H-NMR Disappearance of singlet at ~10.0 ppm (CHO).[1] Appearance of broad singlet at ~11-13 ppm (COOH).High (Detects <1%)
Titration High acid value (titrate with 0.1M NaOH).[1]Medium
TLC New spot near baseline (highly polar) or streaking.[1]Medium

Expert Insight: In 1H-NMR, the aldehyde proton is diagnostic.[4] If you see a signal shift or a broad hump downfield (11+ ppm), your stoichiometry is compromised.[1]

Module 3: Restoration Protocols (Troubleshooting)

Issue: "My benzaldehyde has crystals" or "NMR shows 15% acid." Resolution: Do not discard. Purify using the Bicarbonate Wash System or Vacuum Distillation .

Protocol A: The Bicarbonate Wash (For <20% Oxidation)

Best for: Rapid cleanup of small-to-medium batches where distillation is too time-consuming.

  • Dissolve: Dilute the impure benzaldehyde in a non-water-miscible solvent (e.g., Diethyl Ether or Ethyl Acetate). Use a 1:1 volume ratio.

  • Wash: Extract the organic layer with 10% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).

    • Mechanism:[1][2][3][5][6][7] The base deprotonates benzoic acid (pKa ~4.2), converting it to highly water-soluble sodium benzoate.[1] The aldehyde remains organic.[4][8]

  • Check: Continue washing until no CO₂ gas evolves (bubbling stops).

  • Dry: Separate the organic layer, dry over anhydrous MgSO₄, and filter.

  • Concentrate: Remove solvent under reduced pressure (Rotovap).

Protocol B: Vacuum Distillation (For High Purity/Large Scale)

Best for: Rigorous purification or when the derivative is a liquid.

  • Setup: Use a short-path distillation head.

  • Inert: Bleed Nitrogen/Argon into the capillary or use a rigorous inert manifold. Do not distill in air.

  • Heat: Heat gently. Benzoic acid can sublime and clog the condenser; ensure the cooling water is not too cold (warm water prevents clogging).

  • Fraction: Discard the first 5-10% (forerun) which contains water and volatile impurities.

Module 4: Prevention & Storage (Long-Term Fixes)

Issue: "I purified it, but it oxidized again in a week." Resolution: Implement the Inert-Dark-Stabilized (IDS) storage protocol.

The IDS Protocol
FactorRecommendationReasoning
Atmosphere Argon or Nitrogen Oxygen is the fuel. Store under an inert blanket. Tape the cap with Parafilm or use a Schlenk flask.
Container Amber Glass Light acts as a radical initiator. Amber glass blocks UV/Blue light.
Stabilizer Hydroquinone or BHT Radical scavengers terminate the chain reaction.
Stabilizer Selection Guide
  • BHT (Butylated hydroxytoluene): Preferred for general use.[1] Add at 100-500 ppm . It is sterically hindered and less likely to interfere with nucleophilic attacks than hydroquinone.

  • Hydroquinone: Effective but harder to remove. Use only if BHT fails.

Module 5: Reaction-Specific Troubleshooting

How oxidation ruins specific common reactions:

Scenario 1: The Failed Grignard
  • Symptom: You added the calculated amount of PhMgBr, but recovered starting material or low yield.

  • Cause: Benzoic acid (impurity) has an acidic proton.[1][9] It reacts instantly with the Grignard reagent (quenching it) before the Grignard can attack the aldehyde carbonyl.

  • Fix: Purify aldehyde immediately before use. Use an excess of Grignard (at least 1.1 equiv + estimated acid % equiv).

Scenario 2: Reductive Amination Stalling
  • Symptom: Imine formation is slow or yield is poor.

  • Cause: While reductive amination is acid-catalyzed, uncontrolled benzoic acid can protonate the amine nucleophile completely, rendering it unreactive (ammonium salt).[1]

  • Fix: Check pH. If too acidic, buffer the reaction with mild base (e.g., Triethylamine) or purify the aldehyde.[1]

Decision Tree: Handling Benzaldehyde

DecisionTree Start Start: Check Reagent Check Visual/NMR Check Start->Check Clean Clear Liquid (No Acid) Check->Clean <1% Acid Dirty Solid/Acid Present Check->Dirty >1% Acid Store Store: Amber Bottle + N2 + BHT Clean->Store Method Select Purification Dirty->Method Wash Bicarbonate Wash (Small Scale/Solid) Method->Wash Distill Vacuum Distillation (Large Scale/High Purity) Method->Distill Wash->Store Distill->Store

Figure 2: Workflow for assessing and processing benzaldehyde derivatives before synthesis.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]

  • Purification of Benzaldehyde. ScienceMadness & Chemical Papers. Discussion on bicarbonate washing and distillation. Available at: [Link]

  • 1H NMR Spectra of Benzaldehyde vs Benzoic Acid. Oregon State University. Spectral assignment data. Available at: [Link][1]

  • Stabilization of Oxidation Prone Ingredients (Hydroquinone/BHT). Fagron Academy. Technical overview of antioxidant stabilizers. Available at: [Link]

  • Green Chemistry: Aerobic auto-oxidation of benzaldehyde. Royal Society of Chemistry. Mechanistic insights into radical intermediates. Available at: [Link]

Sources

Validation & Comparative

Comparative Profiling of Pyrrolidinyl-Ethoxy-Benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic Tail" in Drug Design

The 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde scaffold represents a critical pharmacophore in medicinal chemistry, serving as a gateway to Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene, antihistamines, and kinase inhibitors. This moiety combines a reactive aldehyde "handle" with a basic amine "tail" linked via an ethyl ether spacer.

This guide provides a comparative analysis of the Pyrrolidine (5-membered ring) analog against its primary bioisosteres: the Piperidine (6-membered lipophilic) and Morpholine (6-membered polar) analogs. Selection among these three is rarely arbitrary; it dictates the final drug's solubility, lysosomal trapping potential, and metabolic stability.

Physicochemical Profiling

The choice of the amine headgroup fundamentally alters the physicochemical landscape of the intermediate. The pyrrolidine ring is unique due to its higher basicity (ring strain effects) compared to the six-membered analogs.

Table 1: Comparative Physicochemical Properties
PropertyPyrrolidine Analog Piperidine Analog Morpholine Analog
Structure 5-membered saturated ring6-membered saturated ring6-membered ether-amine ring
Formula C₁₃H₁₇NO₂C₁₄H₁₉NO₂C₁₃H₁₇NO₃
Approx. pKa (Conj. Acid) 11.27 (Most Basic)11.248.33 (Least Basic)
ClogP (Predicted) ~1.9~2.4 (Most Lipophilic)~0.8 (Most Polar)
H-Bond Acceptors 223
Solubility (Free Base) ModerateLowHigh
Key Application High affinity SERMs (e.g., Lasofoxifene)Antihistamines / AntipsychoticsSolubility enhancement

Expert Insight: The high pKa of the pyrrolidine analog (>11) means it exists almost exclusively as a cation at physiological pH (7.4). This drives lysosomotropism , where the drug becomes trapped in acidic lysosomes (pH ~5), potentially increasing the volume of distribution (


) but also risking phospholipidosis during toxicity screens. Morpholine, with a pKa ~8.3, is less prone to this trapping.

Synthetic Methodologies

The synthesis of these analogs generally follows a Williamson Ether Synthesis protocol. While the Mitsunobu reaction (Phenol + Alcohol) is an alternative, the alkylation of 4-hydroxybenzaldehyde with the corresponding chloroethyl-amine hydrochloride is the industry standard due to cost-efficiency and scalability.

Diagram 1: Comparative Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis, highlighting the specific base requirements for the pyrrolidine analog due to its hydrochloride starting material.

Synthesis_Workflow cluster_0 Optimization Logic Start 4-Hydroxybenzaldehyde Base_Select Base Selection (Critical Step) Start->Base_Select Reagent 1-(2-Chloroethyl) pyrrolidine HCl Reagent->Base_Select Solvent Solvent System (DMF vs. Acetone) Base_Select->Solvent K2CO3 (Excess) Reaction Reflux (60-80°C) 4-12 Hours Solvent->Reaction SN2 Mechanism Workup pH Adjustment & Extraction Reaction->Workup Product 4-[2-(pyrrolidin-1-yl) ethoxy]benzaldehyde Workup->Product

Caption: Optimized Williamson Ether Synthesis workflow. Note that K₂CO₃ is preferred over NaOH to minimize aldehyde polymerization (Cannizzaro reaction).

Experimental Protocol: Synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde[1][2]

Rationale: This protocol uses anhydrous potassium carbonate (


) in DMF. The use of the hydrochloride salt of the chloroethyl amine requires at least 2.5 equivalents of base: 1 eq to free-base the amine, 1 eq to deprotonate the phenol, and 0.5 eq excess to drive kinetics.
  • Reagent Prep: Charge a round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq).

  • Solvation: Add DMF (Dimethylformamide) [5 mL per gram of aldehyde]. Note: Acetone can be used but requires longer reflux times due to lower boiling point.

  • Base Addition: Add anhydrous

    
      (3.0 eq) in a single portion.
    
  • Reaction: Heat to 80°C for 6–8 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot will shift significantly upwards (more non-polar) as the free base ether forms.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Pour into ice water (5x reaction volume).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Drying: Dry over

      
       and concentrate.
      
  • Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).

Reactivity & Stability Profile

Aldehyde Stability

All three analogs possess an aldehyde group susceptible to autoxidation to the corresponding benzoic acid upon prolonged air exposure.

  • Storage: Store under nitrogen at -20°C.

  • Indicator: The appearance of a white solid precipitate in the neat oil usually indicates benzoic acid formation.

Salt Formation
  • Pyrrolidine/Piperidine: Readily form stable, crystalline hydrochloride or oxalate salts. This is the preferred form for long-term storage.

  • Morpholine: Forms salts, but they are often more hygroscopic due to the additional oxygen atom.

Biological Implications (SAR)

When substituting these benzaldehydes into a drug scaffold (e.g., via reductive amination or condensation), the choice of ring dictates the biological fate of the molecule.

Diagram 2: SAR Decision Matrix

This flowchart guides the selection between Pyrrolidine, Piperidine, and Morpholine based on desired drug properties.

SAR_Decision Goal Target Optimization Goal Potency Maximize Potency (Hydrophobic Pocket) Goal->Potency Solubility Maximize Solubility (Reduce LogP) Goal->Solubility Safety Minimize hERG / Phospholipidosis Goal->Safety Pyrrolidine Select Pyrrolidine (Compact, Basic) Potency->Pyrrolidine Steric fit Piperidine Select Piperidine (Bulky, Lipophilic) Potency->Piperidine Lipophilic interaction Morpholine Select Morpholine (Polar, Weak Base) Solubility->Morpholine Low LogP Safety->Pyrrolidine Risk: High pKa Safety->Morpholine Lower pKa (Less trapping)

Caption: Decision matrix for selecting the optimal ethoxy-benzaldehyde analog based on medicinal chemistry objectives.

  • hERG Liability: Basic amines with lipophilic linkers are classic pharmacophores for hERG channel blockage (cardiotoxicity). The Piperidine analog often carries the highest risk due to high lipophilicity + high basicity. Morpholine attenuates this risk significantly.

  • Metabolic Stability: The Pyrrolidine ring is susceptible to oxidation at the

    
    -carbon (adjacent to nitrogen) by CYP450 enzymes, leading to ring opening. However, it is generally more stable than the diethylamine (acyclic) analog.
    

References

  • Synthesis of Lasofoxifene Intermediates:J. Med. Chem. 2004, 47, 21, 5021–5040. (Detailed SAR of pyrrolidinyl-ethoxy side chains in SERMs).
  • Comparative Basicity of Cyclic Amines:J. Org. Chem. 2017, 82, 11, 5636–5645. (Analysis of pKa shifts in pyrrolidine vs. piperidine).
  • Williamson Ether Synthesis Protocols:Org. Process Res. Dev. 2008, 12, 3, 442–449. (Scale-up of amino-ether synthesis).
  • Lysosomotropism & Drug Design: Nat. Rev. Drug Discov. 2007, 6, 904–916. Link (Explains the impact of pKa > 8 on subcellular distribution).

  • Product Data (Piperidine Analog): ChemicalBook CAS 26815-04-3. Link

  • Product Data (Pyrrolidine Analog): PubChem CID 976844. Link

Sources

In Vivo Validation & Comparative Utility of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (herein referred to as OPEB ), focusing on its validation as a bioactive scaffold and chemical intermediate.

Unlike its common non-oxo analog (a precursor to SERMs like Lasofoxifene), OPEB features a neutral acetamide linker rather than a basic amine. This structural distinction fundamentally alters its physicochemical properties, metabolic stability, and downstream biological activity.

Executive Summary: The OPEB Scaffold

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9) is a specialized pharmacophore building block. While often categorized as a raw intermediate, its specific phenoxy-acetamide-pyrrolidone motif is leveraged to synthesize libraries of anti-inflammatory agents, peptidomimetics, and cosmetic peptides.

Key Biological Value Proposition:

  • Neutrality: The 2-oxo group renders the pyrrolidine ring non-basic (unlike standard pyrrolidino-ethoxy ethers), improving membrane permeability via passive diffusion and reducing lysosomal trapping.

  • Metabolic Stability: The acetamide linkage is resistant to rapid oxidative deamination (CYP450), though susceptible to specific amidases, offering a distinct PK profile compared to alkyl-amine analogs.

  • Reactivity: The aldehyde moiety serves as a "warhead" for reversible covalent binding (Schiff base formation) or as a handle for further diversification (e.g., reductive amination).

Comparative Analysis: OPEB vs. Standard Alternatives

The primary alternative to OPEB is the Non-Oxo Analog (4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde), a standard precursor for estrogen receptor modulators.

Table 1: Physicochemical & Biological Comparison
FeatureOPEB (Target) Standard Non-Oxo Analog Impact on In Vivo Validation
Structure Phenoxy-Acetamide -PyrrolidonePhenoxy-Ethyl -PyrrolidineOPEB lacks the basic nitrogen center.
Basicity (pKa) Neutral (~ -0.5)Basic (~ 9.5)OPEB has higher oral absorption in high-pH GI regions; less accumulation in acidic tissues.
Solubility Moderate (H-bond acceptor)High (Protonatable)OPEB requires lipid-based formulation (e.g., PEG400/Captisol) for IV/IP dosing.
Metabolism Amidase hydrolysis / Aldehyde oxidationN-dealkylation / N-oxidationOPEB avoids rapid first-pass N-oxidation common to tertiary amines.
Toxicity Risk Low (Amide is stable)Moderate (hERG channel blocking risk due to basic amine)OPEB derivatives generally show lower cardiotoxicity signals.

Mechanism of Action & Synthesis Logic

The biological activity of OPEB-derived compounds typically relies on the positioning of the Pharmacophore (Pyrrolidone) relative to a target binding pocket, mediated by the Benzaldehyde derived linker.

Diagram 1: Structural Divergence & Biological Fate

This diagram illustrates the metabolic fate and synthetic utility of OPEB compared to its amine analog.

OPEB_Mechanism OPEB OPEB (Acetamide) (Neutral, Stable) Target_Drug Bioactive Derivative (Anti-inflammatory / Peptidomimetic) OPEB->Target_Drug Reductive Amination or Condensation Metabolism_OPEB Metabolic Route: Amidase Hydrolysis (Slow) OPEB->Metabolism_OPEB In Vivo Toxicity hERG Inhibition Risk (Cardiotoxicity) OPEB->Toxicity Low Affinity NonOxo Non-Oxo Analog (Amine) (Basic, Ionizable) NonOxo->Target_Drug Synthesis Metabolism_Amine Metabolic Route: CYP450 N-Dealkylation (Rapid) NonOxo->Metabolism_Amine In Vivo NonOxo->Toxicity High Affinity

Caption: Comparative metabolic and safety profile of OPEB vs. basic amine analogs. OPEB offers reduced cardiotoxicity risk.

In Vivo Validation Protocols

To validate the activity of OPEB (or its direct derivatives), researchers must assess Pharmacokinetics (PK) and Pharmacodynamics (PD) . The following protocols are optimized for this specific chemical class.

Experiment A: Pharmacokinetic Profiling (Metabolic Stability)

Objective: Determine if the "2-oxo" acetamide linker survives systemic circulation or is hydrolyzed to the inactive acid.

  • Species: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Formulation: Dissolve OPEB in 5% DMSO / 40% PEG400 / 55% Saline. (Note: Avoid acidic buffers which may catalyze hydrolysis).

  • Dosing: Intravenous (IV) at 2 mg/kg; Oral (PO) at 10 mg/kg.

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Bioanalysis (LC-MS/MS):

    • Target Analyte: OPEB (Parent).

    • Potential Metabolite: 4-(Carboxymethoxy)benzaldehyde (Hydrolysis product).

    • Method: MRM mode monitoring the transition of the pyrrolidone fragment.

  • Success Criteria: Oral Bioavailability (%F) > 30% indicates the acetamide linker is sufficiently stable for systemic distribution.

Experiment B: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Context: OPEB derivatives are often explored for non-steroidal anti-inflammatory activity. This model validates the pharmacophore's ability to modulate inflammatory signaling.

  • Animals: Wistar rats (150–200 g).

  • Grouping:

    • Vehicle Control (Saline).

    • Positive Control (Indomethacin, 10 mg/kg).

    • OPEB Test Group (20 mg/kg, PO).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer OPEB 1 hour prior to carrageenan injection (Prophylactic protocol).

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate % Inhibition of Edema =

    
    .
    
Diagram 2: Validation Workflow

This workflow outlines the critical decision gates for validating OPEB activity.

Validation_Workflow Start Start: OPEB Candidate InVitro In Vitro Screen (Stability in Plasma) Start->InVitro Decision1 Is T1/2 > 60 min? InVitro->Decision1 InVivo_PK In Vivo PK (Rat) (Bioavailability Check) Decision1->InVivo_PK Yes Fail Discard / Modify Linker Decision1->Fail No (Hydrolysis) InVivo_PD In Vivo PD (Paw Edema Model) InVivo_PK->InVivo_PD If %F > 30%

Caption: Step-wise validation logic ensuring metabolic stability before efficacy testing.

Experimental Data Summary (Simulated Representative Data)

When comparing OPEB to the Non-Oxo analog in a standard PK study, the following trends are typically observed due to the structural differences:

ParameterOPEB (Acetamide) Non-Oxo Analog (Amine) Interpretation
Tmax (h) 0.5 - 1.02.0 - 4.0OPEB is rapidly absorbed due to lipophilicity but cleared faster.
Cmax (ng/mL) HighModerateNeutral molecules cross GI membranes more efficiently.
Vd (L/kg) Low (< 2 L/kg)High (> 10 L/kg)Basic amines (Non-Oxo) sequester into tissues (lysosomal trapping); OPEB stays in plasma.
Clearance Renal & AmidaseHepatic (CYP2D6)distinct clearance pathways allow for combination therapies.

References

  • Santa Cruz Biotechnology. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Product Data Sheet. Catalog # sc-284382. Link[1]

  • BOC Sciences. Building Block 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. CAS 438229-79-9.[1][]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: Amide vs Amine linkers in drug design).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: pKa and permeability rules for neutral vs basic drugs).

Sources

Mechanism of action studies for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for investigating the mechanism of action (MoA) of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9).

Given its structure—a benzaldehyde core linked to a pyrrolidine amide tail—this compound serves primarily as a bifunctional chemical scaffold in medicinal chemistry. It combines a reactive electrophile (aldehyde) with a solubilizing, pharmacophoric amide motif (pyrrolidinyl-oxo-ethoxy). This guide treats the compound as a hit molecule or privileged structure requiring MoA deconvolution.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary & Structural Logic

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde functions as a "Lactam-Mimetic Electrophile." Its MoA is governed by two distinct structural domains:

  • The Warhead (Aldehyde): Capable of reversible covalent interactions (Schiff base formation) with nucleophilic lysine residues in protein active sites.

  • The Recognition Element (Pyrrolidinyl-tail): A tertiary amide motif that mimics the lactam ring of nootropics (e.g., racetams), potentially targeting synaptic vesicle proteins (SV2A) or acting as a hydrogen-bond acceptor in kinase hinge regions.

This guide compares its performance as a chemical probe against standard electrophilic fragments and structural analogs.

Comparative Performance Matrix
Feature4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde 4-Hydroxybenzaldehyde (Precursor)Levetiracetam (Structural Analog)
Primary Reactivity Reversible Covalent (Schiff Base)Reversible CovalentNon-covalent (Allosteric)
Solubility (LogP) Moderate (Amide-enhanced)Low/ModerateHigh
Target Class Lysine-rich Enzymes, Kinases (Hinge)General NucleophilesSV2A, Calcium Channels
Application Fragment-Based Drug Discovery (FBDD)Chemical ReagentCNS Therapeutics

Critical Experimental Protocols

To validate the MoA, researchers must distinguish between non-specific aldehyde reactivity and specific target engagement driven by the pyrrolidine tail.

Protocol A: Reversible Covalent Binding Assessment (Mass Spectrometry)

Objective: Determine if the compound forms a Schiff base with target proteins.

  • Incubation: Incubate recombinant target protein (10 µM) with the compound (100 µM) in PBS (pH 7.4) for 1 hour at 25°C.

    • Control: Use 4-Hydroxybenzaldehyde to assess non-specific binding.

  • Stabilization (Critical Step): Add NaCNBH3 (Sodium Cyanoborohydride) (10 mM) to reduce the reversible imine (Schiff base) to a stable secondary amine.

    • Why: Without reduction, the covalent bond may hydrolyze during ionization.

  • Digestion: Perform Tryptic digestion (Trypsin Gold, Promega).

  • LC-MS/MS Analysis: Analyze peptides. Look for a mass shift corresponding to the reduced adduct (+217.11 Da).

  • Validation: Verify the modification site is a Lysine (K) residue within the active pocket.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in a live cell environment (intracellular efficacy).

  • Treatment: Treat cells (e.g., HEK293) with the compound (10-50 µM) for 2 hours.

  • Harvest & Aliquot: Resuspend cells in PBS containing protease inhibitors. Divide into 10 aliquots.

  • Thermal Challenge: Heat each aliquot to a distinct temperature gradient (37°C to 67°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw) and centrifuge (20,000 x g) to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via Western Blot for the specific target.

  • Result Interpretation: A shift in the melting curve (

    
    ) compared to DMSO control indicates ligand-induced stabilization.
    

Mechanistic Pathway Visualization

The following diagram illustrates the "Hit-to-Mechanism" workflow, distinguishing between the aldehyde's covalent pathway and the pyrrolidine's non-covalent recognition.

MoA_Pathway cluster_covalent Pathway A: Covalent Engagement cluster_noncovalent Pathway B: Structural Recognition Compound 4-(2-Oxo-2-pyrrolidin-1-yl- ethoxy)-benzaldehyde Aldehyde Aldehyde Motif (Electrophile) Compound->Aldehyde Pyrrolidine Pyrrolidine Tail (Pharmacophore) Compound->Pyrrolidine SchiffBase Schiff Base Formation (Reversible Imine) Aldehyde->SchiffBase + Lysine-NH2 Reduction NaCNBH3 Reduction (Irreversible Amine) SchiffBase->Reduction Chemical Probe Mode MassSpec Mass Spec Validation (+217 Da Shift) Reduction->MassSpec Pocket Hydrophobic Pocket (SV2A / Kinase Hinge) Pyrrolidine->Pocket H-Bond / VdW CETSA CETSA Stabilization (Tm Shift) Pocket->CETSA Thermal Stability

Caption: Dual-mechanism workflow showing the divergence between electrophilic tagging (top) and pharmacophoric binding (bottom).

Troubleshooting & Controls

When using this compound in biological assays, common artifacts must be ruled out.

ObservationPotential CauseVerification Step
High Cytotoxicity Non-specific aldehyde reactivity (protein crosslinking).Test Benzaldehyde alone.[1] If toxic, the aldehyde core is the driver.
No Activity in Washout Reversibility of Schiff base.The effect should disappear after washing cells (unlike irreversible inhibitors).
Precipitation Low solubility at >100 µM.Formulate in DMSO (stock 100 mM) and dilute slowly into media.

References & Authoritative Sources

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

    • Context: Foundational text for using electrophilic probes (like aldehydes) to map protein binding sites.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Link

    • Context: The definitive protocol for the CETSA method described in Section 2.

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

    • Context: Validates the use of low-molecular-weight aldehydes as fragments for screening.

  • Santa Cruz Biotechnology. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Product Data.Link

    • Context: Source of physicochemical data and CAS verification (438229-79-9).

Sources

Technical Guide: Reproducibility of Experiments with 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (OPEB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9), hereafter referred to as OPEB , is a specialized benzaldehyde derivative used primarily as a linker or pharmacophore installer in medicinal chemistry. Unlike simple alkoxy-benzaldehydes, OPEB contains a lactam (2-oxopyrrolidine) moiety.

This structural distinction is critical. While often interchangeable in synthetic schemes with its non-oxo analog (the tertiary amine), OPEB confers distinct physicochemical properties:

  • Neutrality: The lactam nitrogen is non-basic, preventing protonation at physiological pH.

  • H-Bonding: It acts strictly as a hydrogen bond acceptor, influencing binding affinity and solubility profiles differently than cationic amines.

  • Metabolic Stability: The lactam ring is generally more resistant to oxidative metabolism (N-oxidation) compared to the pyrrolidine amine.

This guide addresses the reproducibility challenges associated with OPEB, specifically focusing on its dominant application: Reductive Amination .

Comparative Analysis: OPEB vs. Alternatives

The choice of linker significantly impacts the synthetic route and the final drug properties. The table below compares OPEB with its two most common functional alternatives.

Table 1: Performance Comparison of Benzaldehyde Linkers
FeatureOPEB (The Product) Alternative A: Basic Analog Alternative B: Halo-Linker
Chemical Structure 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde4-[2-(1-Pyrrolidinyl)ethoxy]benzaldehyde4-(2-Chloroethoxy)benzaldehyde
CAS Number 438229-79-926815-04-35333-03-9
Electronic Nature Neutral (Lactam) Basic (Tertiary Amine, pKa ~9.5)Electrophilic (Alkyl Halide)
Solubility (Organic) Moderate (Polar aprotic preferred)High (DCM, EtOAc)High (DCM, Hexanes)
Reaction Type Reductive AminationReductive AminationNucleophilic Substitution (

)
Metabolic Liability Low (Stable ring)High (N-oxide formation)N/A (Linker precursor)
Synthetic Risk Water Sensitivity: High polarity can complicate aqueous workup.Salt Formation: Product may trap acid; requires free-basing.Over-alkylation: Risk of dialkylation if amine is not in excess.

Core Protocol: Optimized Reductive Amination

The most frequent cause of experimental failure with OPEB is the inefficient formation of the imine intermediate or hydrolysis of the reducing agent due to improper solvent selection.

The following protocol utilizes Sodium Triacetoxyborohydride (STAB) , the gold standard for aldehyde reproducibility, avoiding the toxicity of cyanoborohydride and the poor selectivity of sodium borohydride.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: OPEB (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation with weak amines.

Step-by-Step Methodology
  • Pre-Complexation (Imine Formation):

    • Dissolve OPEB (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Critical Check: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Why: Unlike simple aldehydes, the ethoxy-pyrrolidone tail can create steric drag. Pre-forming the imine ensures the reducing agent acts on the imine, not the aldehyde.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of the amine product; disappearance of Imine M+H).

  • Quenching & Workup (The "OPEB Trap"):

    • The Trap: The OPEB side chain is polar. Standard water/ether extraction often leaves the product in the aqueous phase.

    • The Fix: Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . Do not use Diethyl Ether or Hexanes.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Reproducibility & Troubleshooting Logic

This section details the "Self-Validating" checks required to ensure data integrity.

Diagram 1: Troubleshooting the Reductive Amination Workflow

G Start Start: OPEB + Amine Reaction CheckLCMS Check LC-MS at 1 Hour Start->CheckLCMS IminePresent Imine Peak Observed? CheckLCMS->IminePresent AddSTAB Add STAB (Reducing Agent) IminePresent->AddSTAB Yes NoImine No Imine Formed IminePresent->NoImine No ReactionStalls Reaction Stalls after STAB AddSTAB->ReactionStalls CheckAldehyde Check OPEB Purity (Is it Benzoic Acid?) NoImine->CheckAldehyde AddSieves Add 4Å Mol. Sieves Increase Temp to 40°C CheckAldehyde->AddSieves Aldehyde OK AddSieves->CheckLCMS CheckWater Check Solvent Water Content (STAB Hydrolysis) ReactionStalls->CheckWater Yes (Aldehyde remains) Success Product Formed Proceed to Workup ReactionStalls->Success No (Conversion >95%)

Caption: Logic flow for diagnosing stalled reductive amination reactions with OPEB.

Key Failure Modes
  • Aldehyde Oxidation (The "White Solid" Indicator):

    • Observation: OPEB is typically a solid. If stored improperly (air exposure), it oxidizes to 4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid .

    • Validation: Run a generic ¹H NMR in DMSO-d6.

      • Aldehyde (Active): Singlet at ~9.8–10.0 ppm.

      • Acid (Dead): Broad singlet >12 ppm, loss of aldehyde peak.

    • Impact: The acid will not react with the amine under reductive amination conditions; it will merely form a salt, killing the stoichiometry.

  • STAB Hydrolysis:

    • STAB is moisture sensitive. If the reaction bubbles vigorously upon addition, your solvent is wet. STAB decomposes to Boric Acid and Acetic Acid, destroying the hydride source.

    • Correction: Use commercially available "Anhydrous" DCE or dry over sieves.

Strategic Decision Matrix

When should you use OPEB versus the basic analog? Use this decision tree to justify your experimental design.

Diagram 2: Linker Selection Strategy

DecisionTree Start Select Linker Type Q1 Is the Target Solubility an Issue? Start->Q1 Q2 Is Basic Center Tolerated? Q1->Q2 Moderate Issue UsePEG Use PEG-Aldehyde (High Solubility, Inert) Q1->UsePEG Severe Issue UseOPEB Use OPEB (Lactam) (Neutral, Polar, H-Bond Acceptor) Q2->UseOPEB No (Need Neutrality) UseBasic Use Basic Analog (Tertiary Amine, Cationic) Q2->UseBasic Yes (Need Charge)

Caption: Selection criteria for OPEB based on physicochemical requirements of the final drug target.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][1]

    • Context: Establishes the core protocol and mechanism for STAB-mediated reductive amin
  • National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 2167954: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde." PubChem. [Link]

    • Context: Verifies chemical structure, CAS (438229-79-9), and physicochemical properties.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. [Link]

    • Context: Supports the discussion on the metabolic stability and prevalence of lactam vs. pyrrolidine rings in drug design.
  • Context: Source for commercial availability and physical form d

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

[1]

Executive Summary

Immediate Action Required: Classify as Non-Halogenated Organic Waste . Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Incompatibility: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases during accumulation.

This guide outlines the operational safety and disposal protocols for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS: 438229-79-9).[1] As a benzaldehyde derivative featuring a pyrrolidine amide side chain, this compound presents specific reactivity hazards—primarily oxidation sensitivity—that dictate its waste management lifecycle.

Chemical Hazard & Reactivity Profile

Effective disposal requires understanding the molecular "trigger points" that could cause accidents in the waste stream.

MoietyReactivity ConcernOperational Implication
Aldehyde Group (-CHO)Auto-oxidation: Readily oxidizes in air to form carboxylic acids (exothermic).[1] Polymerization: Can undergo reactions in the presence of strong bases.Store under inert gas (Nitrogen/Argon). Do not consolidate with alkaline waste or oxidizers.[1]
Pyrrolidine Ring Nitrogen Content: Potential for NOx generation during combustion.[1]Requires incineration at facilities equipped with scrubbers (standard for chemical waste).[1]
Ether Linkage Peroxide Formation: Low risk compared to aliphatic ethers, but stability is a factor over long periods.[1]Monitor inventory age; dispose of if solids appear crystalline or "crusty."[1][2]
Physical Properties (Estimated for Handling)
  • State: Solid (typically off-white powder) or viscous oil depending on purity/temperature.

  • Solubility: Soluble in DCM, DMSO, Methanol; Poorly soluble in water.

  • Flash Point: >110°C (Predicted) – Combustible.[1]

Waste Classification & Segregation

Core Directive: Do not treat this as "General Trash" or "Aqueous Waste."

Designation: Non-Halogenated Organic

Because the molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) but no Fluorine, Chlorine, Bromine, or Iodine, it is classified as Non-Halogenated . This distinction is vital for incineration costs and fuel blending parameters.

Compatibility Matrix

Use this logic to prevent "drum reactions" (uncontrolled exotherms in waste containers).

CompatibilityMatrixCompound4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehydeOxidizersStrong Oxidizers(Nitric Acid, Peroxides)Compound->OxidizersFIRE/EXPLOSION RISK(Exothermic Oxidation)BasesStrong Bases(NaOH, KOH)Compound->BasesPolymerization/CannizzaroSolventsCompatible Solvents(Acetone, Methanol, DCM)Compound->SolventsSafe for Co-Disposal

Figure 1: Chemical compatibility logic for waste segregation.

Disposal Protocols

Scenario A: Bulk Disposal (Excess Reagent/Reaction Mixtures)

The Gold Standard: High-Temperature Incineration.

  • Rationale: Chemical deactivation in the lab is inefficient for bulk quantities and introduces unnecessary risk. Incineration ensures complete destruction of the pyrrolidine ring and aldehyde functionality.

Step-by-Step:

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Non-Halogenated Organic Waste (Contains Benzaldehyde Derivative)."

    • Hazards: Check "Irritant" and "Combustible."[3]

  • Solvent Dilution: If the material is solid, dissolve in a minimal amount of Acetone or Ethanol to facilitate liquid waste transfer (unless your facility accepts solid waste jars directly).

  • Transfer: Move to the Satellite Accumulation Area (SAA). Ensure the cap is tightly closed to prevent aldehyde oxidation.

Scenario B: Spill Cleanup & Residue Deactivation

The "Bisulfite Method": For spills or cleaning glassware, the aldehyde group can be chemically quenched using Sodium Bisulfite (

Deactivation Protocol:

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Preparation: Prepare a saturated solution of Sodium Bisulfite in water.

  • Application:

    • For Spills: Cover the spill with the bisulfite solution. Allow to sit for 15–30 minutes.

    • For Glassware: Soak dirty glassware in the bisulfite bath.

  • Cleanup: Absorb the liquid with vermiculite or spill pads.

  • Final Disposal: The resulting adduct is still chemical waste. Bag the absorbent and tag as "Organic Debris/Spill Cleanup Material."

Emergency Response Workflow

In the event of a significant release outside of a fume hood.

SpillResponseStartSpill DetectedAssessAssess Volume & Location(>100mL or Outside Hood?)Start->AssessEvacuateEvacuate AreaCall EHS/EmergencyAssess->EvacuateHigh RiskContainIsolate AreaDon PPE (Nitrile + Goggles)Assess->ContainLow Risk (Manageable)AbsorbAbsorb with Vermiculiteor Universal PadsContain->AbsorbBagPlace in HazWaste BagLabel 'Aldehyde Spill Debris'Absorb->Bag

Figure 2: Decision logic for spill management.

Regulatory & Compliance Data

ParameterSpecificationAuthority
RCRA Code Not Listed (P or U list). Defaults to D001 (Ignitable) if in flammable solvent.EPA (40 CFR 261)
DOT Shipping Not regulated as dangerous goods (solid).[1] If liquid/solution, may be UN 1993 (Flammable Liquid, n.o.s.).DOT (49 CFR)
Sewer Disposal STRICTLY PROHIBITED. Aldehydes are toxic to aquatic life and can disrupt water treatment microbes.[1]Local POTW / EPA

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

[1]

CAS: 438229-79-9 Formula: C₁₃H₁₅NO₃ Physical State: Solid (White Powder)[1]

Executive Safety Summary

Immediate Action Required: This compound is a functionalized benzaldehyde derivative.[1] While primarily classified as an Irritant (Skin/Eye/Respiratory) , its aldehyde moiety presents a risk of autoxidation to acidic byproducts, and the pyrrolidone side-chain enhances polarity/solubility, potentially increasing dermal bioavailability in solution.

Core Hazard Profile:

Hazard Class GHS Code Description Critical Prevention
Skin Irritant H315 Causes skin irritation Nitrile gloves (Min 0.11mm)
Eye Irritant H319 Causes serious eye irritation Chemical Splash Goggles (Solution) / Safety Glasses (Solid)

| STOT-SE | H335 | May cause respiratory irritation | Fume Hood or N95/P100 Respirator |[1]

Risk Assessment & Engineering Controls

Expert Insight: Do not rely on PPE alone.[1] The primary risk with CAS 438229-79-9 transitions based on its phase.[1] As a solid , the risk is inhalation of particulates during weighing. As a solution , the risk becomes solvent-mediated dermal absorption.[1]

Engineering Controls (Primary Defense)
  • Chemical Fume Hood: Mandatory for all solution-phase handling and heating.[1] Maintain sash height <18 inches.

  • Balance Enclosure: If weighing >500mg, use a powder containment hood or balance enclosure to prevent static-driven dust dispersion.[1]

  • Inert Atmosphere: Aldehydes oxidize to carboxylic acids upon air exposure.[1] Store and handle under Nitrogen (

    
    ) or Argon (
    
    
    ) to maintain chemical integrity and prevent formation of acidic impurities.[1]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (Glove Selection)

Causality: While the solid powder is unlikely to permeate nitrile, the solvents used to dissolve this polar molecule (often DCM, DMSO, or Methanol) drive the permeation risk.

TaskChemical PhaseRecommended Glove MaterialThicknessBreakthrough Time
Weighing/Transfer Solid (Dry) Nitrile (Disposable)0.11 mm (4 mil)>480 min (Solid)
Synthesis/Extraction Solution (DCM) Laminate (Silver Shield) or PVA Multi-layer>240 min
Synthesis/Extraction Solution (DMSO/MeOH) Double Nitrile 2 x 0.11 mm>120 min

Self-Validating Protocol: The "Inflation Test" Before handling the compound in solution, inflate the nitrile glove with air and submerge in water or hold near cheek to detect pinhole leaks.[1] 30% of "box-fresh" gloves may have micro-defects.[1]

B. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Solid Handling: Safety glasses with side shields (ANSI Z87.1 compliant).[1]

  • Solution Handling: Indirectly vented chemical splash goggles.[1][2]

    • Why? Aldehydes are lachrymators (tear-inducing).[1] Vapor exposure to the eyes can cause significant distress even without liquid splash.

C. Respiratory Protection[4][5][7][8][10][11]
  • Primary: Lab Fume Hood (Face velocity 80–100 fpm).[1]

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable, use a NIOSH N95 or P100 particulate respirator to prevent inhalation of the pyrrolidone-derivative dust.[1]

Visual Decision Logic: PPE Selection

The following diagram illustrates the logical flow for selecting PPE based on the experimental stage.

PPE_Decision_TreeStartHandling CAS 438229-79-9StateDetermine Physical StateStart->StateSolidSolid (Powder)State->SolidLiquidSolution (Dissolved)State->LiquidSolid_RiskRisk: Dust InhalationSolid->Solid_RiskLiquid_RiskRisk: Splash & VaporLiquid->Liquid_RiskSolid_PPEPPE: Nitrile Gloves + Safety GlassesControl: Balance EnclosureSolid_Risk->Solid_PPESolvent_CheckCheck Solvent TypeLiquid_Risk->Solvent_CheckAggressiveAggressive (DCM/Chloroform)Solvent_Check->AggressivePolarPolar (DMSO/Methanol)Solvent_Check->PolarPPE_AggressivePPE: Laminate Gloves + GogglesControl: Fume HoodAggressive->PPE_AggressivePPE_PolarPPE: Double Nitrile + GogglesControl: Fume HoodPolar->PPE_Polar

Caption: Decision logic for PPE selection based on physical state and solvent compatibility.

Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Preparation: Place a disposable anti-static weighing boat inside the balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away."[1] Pyrrolidone derivatives can be hygroscopic; minimize air exposure time.[1]

  • Transfer: Use a clean spatula.[1] Do not pour from the main bottle.

  • Cleanup: Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing to capture invisible dust.[1]

Protocol B: Emergency Response (Spill)
  • Solid Spill:

    • Do not sweep (creates dust).[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop up damp material and place in a solid hazardous waste container.[1]

  • Solution Spill:

    • Evacuate area if volatile solvents are involved.[1]

    • Wear Laminate/Silver Shield gloves.[1]

    • Absorb with vermiculite or spill pads.[1]

    • Clean surface with soap and water (aldehydes are generally soluble in organic solvents, but the pyrrolidone tail aids water solubility).

Waste Disposal & Deactivation

  • Classification: Dispose of as "Organic Solid Waste" or "Organic Solvent Waste" depending on state.[1]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) as aldehydes can react exothermically.

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • PubChem. (2025).[1] 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Compound Summary. National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Benzaldehyde. United States Department of Labor.[1] [Link]

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